molecular formula C10H6N2O B1601993 4-Cyano-2-hydroxyquinoline CAS No. 63158-99-6

4-Cyano-2-hydroxyquinoline

Cat. No.: B1601993
CAS No.: 63158-99-6
M. Wt: 170.17 g/mol
InChI Key: TZODUPRQADKKSR-UHFFFAOYSA-N
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Description

4-Cyano-2-hydroxyquinoline is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-2-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODUPRQADKKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493522
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63158-99-6
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-2-hydroxyquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, governed by the interplay between the electron-withdrawing cyano group and the versatile hydroxyquinoline core, render it a molecule of significant interest for drug development professionals. This guide provides a comprehensive analysis of its core physicochemical properties, offering both synthesized literature data and field-proven insights into the experimental methodologies required for its characterization. The narrative is structured to explain the causality behind its properties, empowering researchers to leverage this scaffold in rational drug design and optimization.

The Foundational Principle: Keto-Enol Tautomerism

A defining characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the keto (2-quinolinone) forms.[1][2] This equilibrium is not a mere academic curiosity; it fundamentally dictates the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which in turn governs its interactions with biological targets.[1] For 4-Cyano-2-hydroxyquinoline, the equilibrium between the lactim (enol) and lactam (keto) forms is a critical consideration. While specific studies on this derivative are limited, the parent 2-hydroxyquinoline exists predominantly in the keto (2-quinolone) form in most environments, a preference driven by the thermodynamic stability of the cyclic amide structure.[1][3] The introduction of the C4-cyano group is expected to influence this equilibrium through its strong electron-withdrawing nature.

Caption: Tautomeric equilibrium of 4-Cyano-2-hydroxyquinoline.

Core Physicochemical Profile

The predictive power of computational models combined with empirical data provides a robust profile for 4-Cyano-2-hydroxyquinoline. These parameters are the bedrock for anticipating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₆N₂O-
Molecular Weight 170.17 g/mol -
Calculated LogP 1.81 (Predicted)[4]
Polar Surface Area 56.91 Ų (Predicted)[4]
Melting Point >300 °C (Decomposes)Typical for this class
Boiling Point 189.2 °C (Predicted)[4]
Density 1.36 g/cm³ (Predicted)[4]

Note: Much of the quantitative data for this specific molecule is derived from computational predictions and should be validated experimentally.[4]

Acidity (pKa) and Lipophilicity (LogD)

The acidic nature of the hydroxyl group is a key determinant of the molecule's charge state at physiological pH, which directly impacts its solubility, permeability, and target binding. The pKa of the parent 2-hydroxyquinoline is approximately 11.1, indicating it is a weak acid. The electron-withdrawing cyano group at the C4 position is expected to increase the acidity (lower the pKa) of the hydroxyl group by stabilizing the corresponding phenoxide anion through resonance and inductive effects.

The lipophilicity, often expressed as LogP, is critical for membrane permeability. However, for an ionizable compound like 4-Cyano-2-hydroxyquinoline, the distribution coefficient (LogD) at a specific pH is a more pharmacologically relevant parameter.

Solubility

The solubility of a compound is a critical factor in its developability. While the quinoline core imparts a degree of hydrophobicity, the hydroxyl group and the nitrogen atoms can participate in hydrogen bonding, enhancing aqueous solubility. The carboxylic acid at position 2 in related compounds is known to improve water solubility.[5]

Table 2: Solubility Data for Related Hydroxyquinolines

CompoundSolventSolubility
4-HydroxyquinolineDMF2 mg/mL[6]
DMSO5 mg/mL[6]
Ethanol5 mg/mL[6]
PBS (pH 7.2)1 mg/mL[6]

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of 4-Cyano-2-hydroxyquinoline and for studying its tautomeric equilibrium.[1]

UV-Vis and Fluorescence Spectroscopy

The extended π-system of the quinoline ring gives rise to characteristic UV-Vis absorption and fluorescence properties. These are highly sensitive to the tautomeric form, solvent polarity, and pH. For the related 4-hydroxyquinoline, absorption maxima (λmax) are observed at 232, 317, and 330 nm.[6] Electron-withdrawing substituents like the cyano group can cause a red shift in the absorption spectrum.[7]

Some dicyanocarbostyrils (the keto tautomer) exhibit interesting luminescence properties, with excitation maxima around 440-470 nm and emission maxima in the 530-560 nm region, although with a relatively low quantum yield.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. The chemical shifts of the protons and carbons are highly dependent on the dominant tautomeric form. For example, in the ¹H NMR spectrum of the related 4-hydroxyquinoline in DMSO-d6, characteristic signals are observed at 11.91, 8.167, 7.970, 7.678, 7.605, 7.358, and 6.115 ppm.[9]

Synthesis and Chemical Reactivity

The synthesis of 4-hydroxyquinolines can be achieved through various methods, with the Conrad-Limpach reaction being a classical approach.[10] A general method for synthesizing 4-hydroxyquinolines via 3-cyano derivatives has also been described.[11]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Aniline Substituted Aniline Condensation Condensation Reaction (e.g., heating at 120-130°C) Aniline->Condensation Cyanoacetate Ethyl Ethoxymethylenecyanoacetate Cyanoacetate->Condensation Intermediate Ethyl β-anilino-α-cyanoacrylate Intermediate Condensation->Intermediate Formation of Acrylate Cyclization Thermal Cyclization (e.g., in high-boiling solvent like diphenyl ether) FinalProduct 4-Cyano-2-hydroxyquinoline (or derivative) Cyclization->FinalProduct Ring Closure Intermediate->Cyclization

Caption: Generalized synthetic workflow for 4-hydroxyquinolines.

The presence of the cyano and hydroxyl groups offers versatile reactivity for further functionalization, making it a valuable precursor for more complex molecules.[4]

Implications for Drug Development

The quinoline and quinolone scaffolds are considered "privileged structures" in drug discovery due to their presence in a wide array of biologically active compounds with diverse pharmacological properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[12]

A Scaffold for Targeted Therapies

Derivatives of the quinoline scaffold have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling and proliferation.[4] The 4-hydroxyquinolin-2-one moiety, in particular, has attracted attention for its biological properties and is present in many natural products and pharmaceutical agents.[13]

Strategic C-H Functionalization

The 4-hydroxyquinoline scaffold is a valuable template for building chemical diversity through programmed, site-selective C-H functionalization.[14] This allows for the systematic decoration of various positions on the ring to perform structure-activity relationship (SAR) studies and optimize for potency, selectivity, and ADME properties.

Senior Scientist's Perspective and Future Directions

4-Cyano-2-hydroxyquinoline is more than just a chemical entity; it is a versatile platform for innovation. Its true potential lies in the nuanced understanding of its tautomeric behavior and how this can be modulated through substitution to fine-tune its physicochemical and pharmacological properties.

Key considerations for future research include:

  • Quantitative Tautomer Analysis: Rigorous experimental determination of the tautomeric ratio in various solvents and pH conditions is crucial for building accurate SAR models.

  • Co-crystallization Studies: Investigating the co-crystal structures of this scaffold with target proteins will provide invaluable insights into its binding modes and the role of the dominant tautomer.

  • Metabolic Stability: The quinoline ring is susceptible to metabolic transformations. A thorough investigation of its metabolic fate is essential for developing viable drug candidates.

By embracing a holistic approach that integrates computational modeling, empirical characterization, and strategic synthetic modification, the full potential of the 4-Cyano-2-hydroxyquinoline scaffold can be unlocked for the next generation of targeted therapeutics.

References

  • PubChem. (n.d.). 2-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1976). Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. Retrieved from [Link]

  • ResearchGate. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

  • ACS Publications. (1951). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

  • MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • Sciforum. (2017). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Retrieved from [Link]

  • ResearchGate. (2016). Physicochemical properties of cyanoquinoline compounds. Retrieved from [Link]

  • DTIC. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

  • PMC. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Introduction to Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (2023). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4-Cyano-2-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 4-cyano-2-hydroxyquinoline derivatives, a chemical scaffold demonstrating significant promise across a spectrum of therapeutic areas. We will dissect the synthesis, mechanisms of action, and diverse biological activities of these compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. Our focus will be on the causality behind experimental designs and the elucidation of structure-activity relationships that drive potency and selectivity.

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational motif in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] The introduction of a cyano (-CN) group at the 4-position and a hydroxyl (-OH) group at the 2-position of the quinoline ring system gives rise to a unique class of compounds with distinct electronic and steric properties, which in turn influence their biological target interactions.

Synthetic Pathways to 4-Cyano-2-hydroxyquinoline Derivatives

The synthesis of 4-cyano-2-hydroxyquinoline derivatives, often existing in tautomeric equilibrium with 4-cyano-2(1H)-quinolones, can be achieved through several strategic routes. A common and effective method involves the cyclization of appropriately substituted anilines with active methylene compounds.

Illustrative Synthetic Protocol: Conrad-Limpach Reaction Adaptation

A modification of the Conrad-Limpach reaction provides a reliable route to the 4-hydroxy-2-quinolone core, which can be subsequently cyanated.[4]

Step 1: Enamine Formation. Aniline or a substituted aniline is reacted with a β-ketoester, such as diethyl malonate, in a suitable solvent like ethanol under reflux conditions. This step yields an intermediate enamine.

Step 2: Cyclization. The enamine intermediate is then subjected to high-temperature cyclization. This is often carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A, or under microwave irradiation to achieve the necessary thermal energy for ring closure to form the 4-hydroxy-2-quinolone scaffold.

Step 3: Cyanation. The introduction of the cyano group at the 4-position can be achieved through various cyanating agents. A common method involves the conversion of the 4-hydroxyl group to a leaving group, such as a triflate, followed by a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Reflux BetaKetoester β-Ketoester BetaKetoester->Enamine QuinoloneCore 4-Hydroxy-2-quinolone Enamine->QuinoloneCore High Temp/Microwave CyanatedProduct 4-Cyano-2-hydroxyquinoline QuinoloneCore->CyanatedProduct Cyanation

Anticancer Activity: Targeting the Engines of Proliferation

Quinolone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[5] The introduction of a cyano group can enhance this activity through various mechanisms.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which cyano-substituted quinolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6]

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently hyperactivated in many cancers.[7] The cyano group in these inhibitors often forms critical hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinase, contributing to their high affinity and inhibitory potency.[8] The lead compounds in this series demonstrated low nanomolar IC50 values against MAP kinase kinase and potent inhibitory activity in tumor cells.[7]

Kinase_Inhibition cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CyanoQuinolone 4-Cyano-2-hydroxyquinoline Derivative CyanoQuinolone->MEK Inhibition

Mechanism of Action: Topoisomerase Inhibition

Fluoroquinolones, a related class of compounds, are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[9] This mechanism has been explored for its anticancer potential, as these antibiotics can also target human topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[10] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[11] It is plausible that 4-cyano-2-hydroxyquinoline derivatives share this mechanism of action, contributing to their cytotoxic effects.

In Vitro Cytotoxicity Data

The anticancer activity of quinoline derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound Class Cancer Cell Line IC50 (µM) Reference
Quinoline-based dihydrazoneMCF-7 (Breast)7.016[5]
Quinoline-based dihydrazoneBGC-823 (Gastric)>7.01[5]
4-Anilino-quinazolineEGFR mutant cell lines0.37 - 12.93 (nM)[8]
Ciprofloxacin derivativePC3 (Prostate)7.7[9]

Note: This table presents data for structurally related quinoline derivatives to illustrate the potential potency of the 4-cyano-2-hydroxyquinoline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight. 2. Compound Treatment: The cells are then treated with various concentrations of the 4-cyano-2-hydroxyquinoline derivatives for a specified period (e.g., 48 or 72 hours). 3. MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product. 4. Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals. 5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. 6. Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The quinolone scaffold is the foundation for the highly successful fluoroquinolone class of antibiotics.[4] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents, and 4-cyano-2-hydroxyquinoline derivatives represent a promising avenue of research.

Mechanism of Action

The primary antibacterial mechanism of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The cyano group may enhance the binding affinity of the molecule to the enzyme's active site, potentially leading to increased potency.

Spectrum of Activity

Recent studies on cyano-4-quinolone derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.[13][14] Certain derivatives have shown significant potency against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium. 2. Serial Dilutions: The 4-cyano-2-hydroxyquinoline derivative is serially diluted in the broth in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the bacterial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). 5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory and Analgesic Potential

Derivatives of the closely related quinazolinone scaffold have demonstrated significant anti-inflammatory and analgesic properties.[2][6] This suggests that 4-cyano-2-hydroxyquinoline derivatives may also possess similar activities.

Putative Mechanisms of Action

The anti-inflammatory effects of related heterocyclic compounds are often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory molecules. The potential for 4-cyano-2-hydroxyquinoline derivatives to modulate these pathways warrants further investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions. 2. Compound Administration: The test compound (4-cyano-2-hydroxyquinoline derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin). 3. Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized inflammation and edema. 4. Measurement of Paw Volume: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer. 5. Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-cyano-2-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While specific SAR studies for this exact scaffold are emerging, we can extrapolate from related quinolone and quinazolinone series.

  • N-1 Position: Substitution at the N-1 position of the quinolone ring is crucial for activity. The introduction of small, lipophilic groups such as cyclopropyl or fluoro-substituted phenyl moieties can significantly enhance cytotoxic activity.[3]

  • C-6 and C-7 Positions: Halogen substitutions (e.g., fluorine, chlorine, bromine) at the C-6 and C-7 positions have been shown to increase the antifungal activity of 4-hydroxy-2-quinolone analogs.[15]

  • C-3 Position: The nature of the substituent at the C-3 position can dramatically impact antimicrobial activity. For instance, the length of an alkyl chain at this position influences the potency.[15]

  • The Cyano Group: As discussed, the cyano group at the 4-position is expected to play a key role in target binding, particularly in kinase inhibition, through hydrogen bonding interactions.

// This is a conceptual representation. A real implementation would need an image of the quinoline scaffold. // The following edges are illustrative of how annotations would be placed. // N1 -> quinoline_structure; // C3 -> quinoline_structure; // C4_CN -> quinoline_structure; // C6_C7 -> quinoline_structure; } caption { label = "Structure-Activity Relationship (SAR) highlights for the quinoline scaffold."; fontsize = 10; fontcolor = "#202124"; }

Future Directions and Conclusion

The 4-cyano-2-hydroxyquinoline scaffold is a promising platform for the development of novel therapeutic agents. The available evidence, largely from closely related structures, strongly suggests potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

  • Systematic SAR studies to optimize potency and selectivity for specific biological targets.

  • Elucidation of precise mechanisms of action for this specific chemical class.

  • In vivo efficacy and pharmacokinetic studies to assess the therapeutic potential of lead compounds.

  • Exploration of novel therapeutic applications , such as antiviral and antiparasitic agents.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 27(12), 108-114.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

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  • Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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Sources

A Technical Guide to the Solubility of 4-Cyano-2-hydroxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-hydroxyquinoline is a substituted heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The solubility of such compounds in organic solvents is a critical physicochemical parameter that dictates their utility in a wide range of applications, from synthetic reaction optimization to formulation development in the pharmaceutical industry. Understanding the solubility profile of 4-Cyano-2-hydroxyquinoline is essential for its effective handling, purification, and application.

Molecular and Physicochemical Properties of 4-Cyano-2-hydroxyquinoline

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

Chemical Structure:

Predicted Physicochemical Properties:

As experimental data for 4-Cyano-2-hydroxyquinoline is scarce, the following table includes predicted values for key physicochemical properties, alongside experimental or computed data for the closely related compounds 2-hydroxyquinoline and 4-hydroxyquinoline for comparison. These predictions are generated using established computational models and should be considered as estimations.

Property4-Cyano-2-hydroxyquinoline (Predicted)2-Hydroxyquinoline[1]4-Hydroxyquinoline[2][3]
Molecular Formula C₁₀H₆N₂OC₉H₇NOC₉H₇NO
Molecular Weight 170.17 g/mol 145.16 g/mol 145.16 g/mol
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.01.30.6
pKa (acidic, -OH) ~7.5 - 8.511.18.4
pKa (basic, N) ~1.5 - 2.51.82.3
Topological Polar Surface Area (TPSA) ~69 Ų41.1 Ų41.1 Ų

Influence of Functional Groups on Solubility:

The solubility of 4-Cyano-2-hydroxyquinoline is significantly influenced by its three key functional components: the quinoline ring system, the hydroxyl group (-OH), and the cyano group (-CN).

  • Quinoline Ring System: The bicyclic aromatic structure of the quinoline core is largely nonpolar and hydrophobic. This characteristic suggests a preference for solubility in nonpolar or moderately polar organic solvents.

  • Hydroxyl Group (-OH): The hydroxyl group at the 2-position is polar and capable of acting as both a hydrogen bond donor and acceptor. This group enhances the molecule's ability to interact with polar solvents, particularly those that can also engage in hydrogen bonding (e.g., alcohols).

  • Cyano Group (-CN): The cyano group at the 4-position is a strong electron-withdrawing group and is highly polar. It possesses a significant dipole moment and can act as a hydrogen bond acceptor. The presence of the cyano group is expected to increase the compound's polarity and its solubility in polar aprotic solvents.

Keto-Enol Tautomerism:

A crucial aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the keto (2-quinolone) forms. This equilibrium can be influenced by the solvent environment. In many solvents, the keto form is the predominant tautomer. This tautomerism affects the molecule's hydrogen bonding capabilities and overall polarity, which in turn impacts its solubility. Researchers should be aware that the observed solubility may be a reflection of the combined properties of both tautomers in a given solvent.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Solvent Polarity and Intermolecular Forces:

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding. The hydroxyl group of 4-Cyano-2-hydroxyquinoline can act as a hydrogen bond donor, and the nitrogen of the quinoline ring, the oxygen of the hydroxyl/keto group, and the nitrogen of the cyano group can all act as hydrogen bond acceptors. Therefore, good solubility is anticipated in polar protic solvents.

  • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors. The polar nature of the cyano and hydroxyl/keto groups suggests favorable dipole-dipole interactions with these solvents, likely leading to good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Due to the significant polarity imparted by the hydroxyl and cyano groups, 4-Cyano-2-hydroxyquinoline is expected to have low solubility in nonpolar solvents.

Thermodynamics of Dissolution:

The process of dissolution can be understood through thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative.

  • Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during dissolution. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For 4-Cyano-2-hydroxyquinoline, strong intermolecular forces in its solid state (crystal lattice energy) must be overcome. Favorable interactions with the solvent (e.g., hydrogen bonding) will lead to a more exothermic (negative) or less endothermic (positive) ΔH_sol, promoting solubility.

  • Entropy of Solution (ΔS_sol): This is the change in disorder of the system. Generally, the dissolution of a solid into a liquid results in an increase in entropy (positive ΔS_sol) as the molecules become more disordered. This term typically favors the dissolution process.

Experimental Methodologies for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following are two widely accepted protocols.

Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Cyano-2-hydroxyquinoline to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-Cyano-2-hydroxyquinoline in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of known concentrations of 4-Cyano-2-hydroxyquinoline to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_result 5. Result prep Add excess solid to solvent equilibrate Agitate at constant T (24-48 hours) prep->equilibrate separate Settle and filter supernatant equilibrate->separate quantify Dilute and analyze by HPLC separate->quantify result Calculate solubility (mg/mL) quantify->result

Caption: Workflow for the shake-flask solubility determination.

HPLC-Based High-Throughput Screening (HTS) Method (Kinetic Solubility)

This method is suitable for rapid screening of solubility in multiple solvents, often using smaller amounts of the compound. It typically measures kinetic solubility, which can differ from thermodynamic solubility.

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 4-Cyano-2-hydroxyquinoline in a universal solvent where it is highly soluble (e.g., DMSO).

  • Sample Preparation:

    • In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing the different organic solvents to be tested.

    • The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the solubility in the test solvent.

  • Incubation:

    • Seal the plate and shake it at room temperature for a shorter period (e.g., 1-2 hours).

  • Filtration:

    • Filter the samples using a 96-well filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate from each well using a rapid HPLC-UV or LC-MS/MS method.

    • A calibration curve is used for quantification.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Cyano-2-hydroxyquinoline and its derivatives. Based on the safety data for related quinoline compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While experimental data on the solubility of 4-Cyano-2-hydroxyquinoline in organic solvents is not yet widely available, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions of its behavior. The presence of both a nonpolar quinoline core and polar hydroxyl and cyano groups suggests a complex solubility profile with a preference for polar organic solvents. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately determine the solubility of this compound, facilitating its use in further scientific endeavors.

References

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Using 4-Cyano-2-hydroxyquinoline in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute robust cytotoxicity assays for novel quinoline derivatives, using 4-Cyano-2-hydroxyquinoline as a primary example. We will delve into the rationale behind assay selection, provide detailed, self-validating protocols for key colorimetric, fluorometric, and luminescent assays, and offer insights into data analysis and interpretation. The methodologies outlined herein are designed to build a comprehensive cytotoxicity profile, elucidating not just the extent of cell death but also the potential underlying mechanisms.

Introduction: The Scientific Rationale

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][3] Many quinoline-based compounds exert their effects by targeting key cellular processes, such as inhibiting protein kinases like the epidermal growth factor receptor (EGFR), which are critical for cell proliferation and survival.[2][4]

4-Cyano-2-hydroxyquinoline, a member of this versatile chemical family, presents a compelling candidate for cytotoxic evaluation. The presence of the cyano (C≡N) and hydroxyl (-OH) functional groups offers unique electronic and steric properties that can influence its interaction with biological targets. While specific published data on 4-Cyano-2-hydroxyquinoline is limited, its structural similarity to other biologically active quinolines provides a strong impetus for its investigation as a potential cytotoxic agent.[5][6]

The primary objective of this guide is to establish a multi-faceted approach to assessing its impact on cell viability and to distinguish between different modes of cell death, such as apoptosis and necrosis.

Foundational Concepts: Selecting the Right Cytotoxicity Assay

  • Metabolic Activity Assays (Screening for Viability): These are often the first-line assays for high-throughput screening. They measure the metabolic health of a cell population. A reduction in metabolic activity is correlated with a decrease in cell viability and/or proliferation.

    • MTT Assay: Relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]

    • Resazurin (alamarBlue™) Assay: The blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9][10][11] This assay is generally considered more sensitive and less toxic than the MTT assay.[12]

  • Membrane Integrity Assays (Detecting Necrosis): These assays quantify cell death characterized by the loss of plasma membrane integrity (necrosis or late-stage apoptosis).

    • Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon membrane damage.[13][14] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Apoptosis Assays (Detecting Programmed Cell Death): These assays detect the biochemical hallmarks of apoptosis, a controlled and programmed form of cell death.

    • Caspase-3/7 Activity Assay: Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation leads to the cleavage of specific substrates, which can be measured using colorimetric or fluorometric methods.[15][16]

Logical Workflow for Cytotoxicity Profiling

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow ensures that foundational data is gathered before proceeding to more mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Data Synthesis A Dose-Response Screening (e.g., MTT or Resazurin Assay) in Cancer & Normal Cell Lines B Calculate IC50 Values (24h, 48h, 72h) A->B Determine potency & time-dependency C LDH Release Assay (Test for Necrosis) B->C Based on IC50 concentrations D Caspase-3/7 Activity Assay (Test for Apoptosis) B->D Based on IC50 concentrations E Synthesize Data to Formulate Cytotoxicity Profile C->E D->E

Caption: A logical workflow for characterizing the cytotoxicity of a novel compound.

Experimental Design: The Blueprint for Trustworthy Data

The quality of your results is directly dependent on the integrity of your experimental design. Each protocol described below must be part of a self-validating system that includes rigorous controls.

  • Cell Line Selection: The choice of cell lines is paramount. A typical panel should include:

    • One or more cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[4]

    • A non-cancerous control cell line (e.g., NIH3T3 fibroblasts, MCF-10A non-tumorigenic breast epithelial cells) to assess the compound's selectivity for cancer cells.[4]

  • Compound Preparation: 4-Cyano-2-hydroxyquinoline should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in culture medium.

  • Essential Controls:

    • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is critical to ensure the solvent itself is not causing cytotoxicity.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm that the assay system is responsive.[17]

    • Medium Blank: Wells containing only culture medium (and the assay reagent) to determine the background signal.

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.[12]

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells, providing a robust measure of metabolic activity.[9][11]

Principle of Resazurin Assay

G A Resazurin (Blue, Non-Fluorescent) B Mitochondrial Reductases (in viable cells) A->B C Resorufin (Pink, Highly Fluorescent) B->C D Measure Fluorescence (Ex: 560nm, Em: 590nm) C->D

Caption: The enzymatic conversion underlying the Resazurin cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Cyano-2-hydroxyquinoline in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions (or controls).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours). Cytotoxicity is often time and dose-dependent.[18][19]

  • Reagent Addition: Add 20 µL of a sterile Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9]

Protocol 2: Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis.[13]

Principle of LDH Assay

G cluster_0 Cell Culture Well cluster_1 Assay Reaction A Damaged Cell B LDH released into medium A->B C LDH B->C E Pyruvate + NADH C->E catalyzes D Lactate + NAD+ D->C F NADH + Tetrazolium Salt (INT) E->F G Formazan (Colored Product) F->G Diaphorase H Measure Absorbance (490 nm) G->H

Caption: The coupled enzymatic reaction for detecting LDH release.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Resazurin protocol (Section 4.1), using a standard 96-well clear plate.

  • Setup Controls: In addition to the standard controls, prepare two extra controls for LDH measurement:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Treat a set of control wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).[20] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[13]

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay

This assay detects the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.

Principle of Caspase-3/7 Assay

G A Activated Caspase-3/7 (in apoptotic cell lysate) C Cleaved Substrate (DEVD) A->C cleaves B Substrate (e.g., DEVD-pNA) B->A D Chromophore (pNA - Yellow) C->D releases E Measure Absorbance (405 nm) D->E

Caption: Cleavage of a chromogenic substrate by activated Caspase-3.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 4-Cyano-2-hydroxyquinoline at concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., Staurosporine or Etoposide).

  • Cell Lysis: After the treatment period, pellet the cells by centrifugation. Remove the supernatant and lyse the cells by adding 50 µL of chilled lysis buffer. Incubate on ice for 10-30 minutes.[15]

  • Lysate Collection: Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[15]

  • Assay Reaction: Transfer 50 µL of the lysate (supernatant) to a new 96-well plate.

  • Substrate Addition: Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The signal is proportional to the Caspase-3 activity.

Data Analysis and Interpretation

Calculating Percentage Viability

For the Resazurin assay, the percentage of cell viability relative to the control is calculated as:

% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle_Control - Fluorescence_Blank)] * 100

Calculating Percentage Cytotoxicity (LDH)

For the LDH assay, the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve.

  • The software will calculate the IC50 value from this curve.

It is important to note that IC50 values can vary significantly between experiments and cell lines due to factors like passage number, confluency, and reagent batches.[22] Therefore, reporting IC50 values with confidence intervals from multiple independent experiments is crucial.

Data Summary and Synthesis

Summarizing the quantitative data in a structured table allows for easy comparison of the compound's effect across different cell lines and time points.

Table 1: Hypothetical Cytotoxicity Data for 4-Cyano-2-hydroxyquinoline

Cell LineTypeAssayTime PointIC50 (µM) ± SD
MCF-7Breast AdenocarcinomaResazurin48h12.5 ± 1.8
A549Lung CarcinomaResazurin48h25.2 ± 3.1
NIH3T3Mouse FibroblastResazurin48h> 100
MCF-7Breast AdenocarcinomaLDH Assay48h15% Cytotoxicity @ 25µM
MCF-7Breast AdenocarcinomaCaspase-324h3.5-fold increase @ 15µM

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 4-Cyano-2-hydroxyquinoline exhibits selective cytotoxicity towards cancer cells over normal fibroblasts. The low level of LDH release combined with a significant increase in Caspase-3 activity in MCF-7 cells suggests that the primary mode of cell death at these concentrations is apoptosis, not necrosis.

Conclusion

This guide provides a robust, multi-faceted strategy for evaluating the cytotoxic properties of 4-Cyano-2-hydroxyquinoline. By integrating metabolic, membrane integrity, and apoptosis assays, researchers can move beyond a simple measure of cell death to a more nuanced understanding of the compound's mechanism of action. The emphasis on proper experimental design, including rigorous controls and orthogonal testing, ensures that the generated data is both reliable and interpretable, paving the way for further preclinical development of promising quinoline-based therapeutic agents.

References

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  • Liu, X., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. [Link]

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  • Yilmaz, V. T., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

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  • Weinstein, J. N., et al. (2007). Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes. PubMed. [Link]

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  • Al-Ostath, S., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

  • ResearchGate. IC 50 values of clioquinol for the viability of human cancer cell lines. [Link]

  • Saleh, A., et al. (2020). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI. [Link]

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Application Notes and Protocols for 4-Cyano-2-hydroxyquinoline in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Cyano-2-hydroxyquinoline as a Novel Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, renowned for its versatile photophysical properties and sensitivity to the local microenvironment. Within this family, 4-Cyano-2-hydroxyquinoline emerges as a compound of significant interest for cellular imaging. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, at the 4-position of the 2-hydroxyquinoline core is anticipated to modulate the electronic and spectral properties of the molecule. This strategic modification offers the potential for developing novel probes with unique sensing capabilities, possibly for detecting metal ions, changes in pH, or mapping specific cellular compartments.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the application of 4-Cyano-2-hydroxyquinoline in fluorescence microscopy. We will delve into the theoretical underpinnings of its fluorescence, offer detailed protocols for its characterization and use in both live and fixed cells, and provide the necessary tools for troubleshooting and data interpretation.

Scientific Foundation: The Photophysical Behavior of Hydroxyquinolines

The fluorescence of hydroxyquinoline derivatives is intricately linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these molecules exist in an equilibrium between their enol and keto tautomers. Upon photoexcitation, a rapid transfer of a proton can occur from the hydroxyl group to the nitrogen atom of the quinoline ring. This process often leads to non-radiative decay, resulting in weak intrinsic fluorescence.

However, the chelation of metal ions with the hydroxyquinoline moiety can inhibit this ESIPT pathway.[1][2] This restriction of proton transfer effectively "turns on" the fluorescence, leading to a significant enhancement in emission intensity.[2][3] It is therefore plausible that 4-Cyano-2-hydroxyquinoline may function as a chemosensor for various metal ions.

Furthermore, the cyano group's electron-withdrawing nature can influence the intramolecular charge transfer (ICT) characteristics of the molecule.[4] This may lead to a solvatochromic effect, where the emission wavelength shifts in response to the polarity of the cellular environment, or could be harnessed for the development of ratiometric probes. The precise behavior of 4-Cyano-2-hydroxyquinoline will ultimately be determined by the interplay of these photophysical processes.

Preliminary Characterization: Determining the Spectral Properties

Prior to cellular application, it is imperative to characterize the fundamental spectral properties of 4-Cyano-2-hydroxyquinoline.

Objective: To determine the optimal excitation and emission wavelengths.

Materials:

  • 4-Cyano-2-hydroxyquinoline

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • Fluorometer

Protocol:

  • Prepare a stock solution of 4-Cyano-2-hydroxyquinoline in DMSO (e.g., 1-10 mM).

  • Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this spectrum will be the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this spectrum will be the optimal emission wavelength (λem).

  • Repeat in various solvents to assess for solvatochromism.

Parameter Description
λex (max) Wavelength of maximum excitation
λem (max) Wavelength of maximum emission
Stokes Shift The difference in nanometers between the maximum excitation and maximum emission wavelengths.
Quantum Yield (ΦF) A measure of the efficiency of the fluorescence process.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with 4-Cyano-2-hydroxyquinoline. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • 4-Cyano-2-hydroxyquinoline stock solution (1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on imaging plates culture Culture cells to desired confluency start->culture prepare Prepare staining solution culture->prepare wash1 Wash cells with buffer (e.g., PBS) prepare->wash1 stain Incubate with 4-Cyano-2-hydroxyquinoline wash1->stain wash2 Wash to remove excess probe stain->wash2 image Acquire images on fluorescence microscope wash2->image analyze Analyze fluorescence intensity/localization image->analyze

Caption: Workflow for live-cell fluorescence microscopy.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells on an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Staining Solution Preparation: On the day of the experiment, dilute the 4-Cyano-2-hydroxyquinoline stock solution in pre-warmed culture medium or buffer to the desired final concentration. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS or HBSS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe. c. Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Imaging: a. Immediately transfer the cells to a fluorescence microscope equipped with a suitable filter set based on the predetermined excitation and emission spectra. b. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Protocol for Fixed-Cell Imaging

Fixation and permeabilization can affect the localization and fluorescence of certain probes. This protocol provides a standard method for staining fixed cells.

Materials:

  • Cultured cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)

  • 4-Cyano-2-hydroxyquinoline staining solution

Workflow for Fixed-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on coverslips fix Fix cells with 4% PFA start->fix perm Permeabilize (optional) fix->perm wash1 Wash cells with PBS perm->wash1 stain Incubate with 4-Cyano-2-hydroxyquinoline wash1->stain wash2 Wash to remove excess probe stain->wash2 mount Mount coverslip on slide wash2->mount image Acquire images mount->image

Caption: Workflow for fixed-cell fluorescence microscopy.

Step-by-Step Protocol:

  • Cell Preparation and Fixation: a. Culture cells on coverslips to the desired confluency. b. Wash cells with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. d. Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Staining: a. Prepare the 4-Cyano-2-hydroxyquinoline staining solution in PBS at the desired concentration (e.g., 1-10 µM). b. Incubate the fixed (and permeabilized) cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Troubleshooting

Problem Possible Cause Suggested Solution
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Verify filter compatibility with λex/λem.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time.
High Background - Probe concentration too high.- Inadequate washing.- Probe precipitation.- Decrease probe concentration.- Increase the number and duration of wash steps.- Filter the staining solution before use.
Phototoxicity (Live Cells) - High excitation light intensity.- Prolonged exposure to light.- Use the lowest possible excitation intensity.- Minimize exposure time; use time-lapse imaging judiciously.

Conclusion and Future Directions

4-Cyano-2-hydroxyquinoline represents a promising, yet underexplored, candidate for fluorescence microscopy applications. Its structural similarity to established metal-ion sensing hydroxyquinolines, combined with the electronic influence of the cyano group, suggests a high potential for the development of novel imaging tools. The protocols outlined in this guide provide a robust starting point for the characterization and cellular application of this fluorophore. Future research should focus on a detailed photophysical characterization, evaluation of its sensing capabilities for various analytes (e.g., metal ions, pH), and assessment of its utility in diverse biological contexts.

References

  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2015). ResearchGate. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2018). National Institutes of Health. [Link]

  • 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record. [Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2013). RSC Publishing. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). Open Access Journals. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). PubMed. [Link]

  • Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group. [Link]

  • Fluorescence Analysis of Quinine in Commercial Tonic Waters. (2022). National Institutes of Health. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). ResearchGate. [Link]

  • Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells. (2021). PubMed. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2022). National Institutes of Health. [Link]

  • 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). Scientific & Academic Publishing. [Link]

  • Structures of 2-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Photo physical properties of 8-hydroxy quinoline. NOPR. [Link]

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2017). MDPI. [Link]

  • Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. (2023). PubMed Central. [Link]

Sources

Application of 4-Cyano-2-hydroxyquinoline in Cell Imaging: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed exploration of the potential applications of 4-Cyano-2-hydroxyquinoline as a novel fluorescent probe for cellular imaging. It is important to note that while the quinoline scaffold is well-established in fluorescence chemistry, 4-Cyano-2-hydroxyquinoline itself is a less-characterized compound in the context of bio-imaging. Therefore, this guide synthesizes foundational principles from related compounds to present a prospective framework for its use. The protocols and proposed mechanisms herein are intended as a robust starting point for researchers looking to investigate the capabilities of this promising molecule.

Introduction: The Potential of a Novel Fluorophore

The quinoline core is a privileged scaffold in the development of fluorescent probes due to its inherent photophysical properties and synthetic tractability. The introduction of a hydroxyl group at the 2-position and a cyano group at the 4-position of the quinoline ring system is anticipated to confer unique fluorescent characteristics suitable for cell imaging. The electron-withdrawing nature of the cyano group can modulate the electronic structure of the quinoline system, potentially leading to a red-shift in its emission spectrum and offering a "turn-on" fluorescence response in specific cellular environments.

2-Hydroxyquinoline and its derivatives are known to exist in tautomeric forms, predominantly as 2-quinolones. This tautomerism can be influenced by the local microenvironment, suggesting that 4-Cyano-2-hydroxyquinoline could act as a sensitive reporter of cellular polarity or pH.

Physicochemical and Photophysical Properties (Predicted)

Direct experimental data for 4-Cyano-2-hydroxyquinoline is not extensively available. The following properties are inferred from the known characteristics of 2-hydroxyquinolines and the electronic effects of the cyano substituent.

Tautomerism

4-Cyano-2-hydroxyquinoline is expected to exist in equilibrium between its enol (2-hydroxyquinoline) and keto (2-quinolone) forms. The keto tautomer, 4-cyano-1H-quinolin-2-one, is predicted to be the more stable and therefore predominant form in physiological conditions, analogous to the parent 2-hydroxyquinoline.

A placeholder for a chemical structure diagram is used above as direct image generation is not supported. This would be replaced with actual chemical structure images in a final document.

Caption: Tautomeric equilibrium of 4-Cyano-2-hydroxyquinoline.

Predicted Photophysical Data

The following table summarizes the anticipated photophysical properties of 4-Cyano-2-hydroxyquinoline. These are estimations and require experimental validation.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) 330 - 360 nmBased on the parent 2-hydroxyquinoline scaffold, with a potential red-shift due to the electron-withdrawing cyano group.
Emission Maximum (λem) 400 - 450 nm (Blue to Cyan region)Expected emission in the visible spectrum, influenced by the cyano group and the polarity of the solvent.
Quantum Yield (Φ) Low in aqueous media, potentially enhanced in non-polar environmentsMany quinoline-based dyes exhibit increased fluorescence in hydrophobic environments, such as lipid membranes.
Photostability Moderate to GoodThe quinoline ring system generally offers good photostability, though this can be influenced by substituents.
Solvatochromism Likely to exhibit positive solvatochromismThe emission wavelength is expected to red-shift with increasing solvent polarity due to the stabilization of the excited state.

Proposed Mechanism of Action in Cellular Imaging

The utility of 4-Cyano-2-hydroxyquinoline as a cellular imaging agent is hypothesized to stem from its sensitivity to the local microenvironment.

Solvatochromic Staining of Cellular Compartments

It is proposed that 4-Cyano-2-hydroxyquinoline may preferentially accumulate in cellular compartments of differing polarity, leading to differential fluorescence. For instance, it may exhibit bright fluorescence in the hydrophobic environment of lipid membranes (e.g., plasma membrane, endoplasmic reticulum, mitochondria) and weaker fluorescence in the aqueous cytoplasm. This property would allow for the visualization of cellular architecture without the need for genetic labeling.

solvatochromism Probe 4-Cyano-2-hydroxyquinoline Cell Live Cell Probe->Cell Membrane Lipid Membranes (Hydrophobic) Cell->Membrane Cytoplasm Cytoplasm (Aqueous) Cell->Cytoplasm Fluorescence_High Bright Fluorescence Membrane->Fluorescence_High Enhanced Quantum Yield Fluorescence_Low Dim Fluorescence Cytoplasm->Fluorescence_Low Quenching

Caption: Proposed solvatochromic mechanism of 4-Cyano-2-hydroxyquinoline.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of 4-Cyano-2-hydroxyquinoline in cell imaging. Optimization will be necessary based on experimental findings.

Preparation of Stock Solution

Rationale: A concentrated stock solution in a suitable organic solvent is necessary for accurate and reproducible dilution into aqueous cell culture media.

  • Reagent: 4-Cyano-2-hydroxyquinoline powder.

  • Solvent: High-purity dimethyl sulfoxide (DMSO).

  • Procedure: a. Weigh out 1 mg of 4-Cyano-2-hydroxyquinoline. b. Dissolve in 580 µL of DMSO to create a 10 mM stock solution. (Molecular Weight of C10H6N2O = 170.17 g/mol ). c. Vortex thoroughly until fully dissolved. d. Store the stock solution at -20°C, protected from light.

Live Cell Staining and Imaging

Rationale: This protocol outlines the general procedure for staining live cells and acquiring fluorescence images. The working concentration of the probe will likely need to be optimized to achieve sufficient signal-to-noise with minimal cytotoxicity.

  • Cell Culture: a. Plate cells of interest (e.g., HeLa, A549) onto glass-bottom imaging dishes or chamber slides. b. Culture cells to 60-80% confluency in complete growth medium.

  • Staining: a. Prepare a working solution of 4-Cyano-2-hydroxyquinoline by diluting the 10 mM stock solution in pre-warmed complete growth medium. A starting concentration range of 1-10 µM is recommended for initial experiments. b. Remove the existing medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters. c. Initial Spectral Scan: It is crucial to perform an initial experiment to determine the optimal excitation and emission wavelengths. Acquire a lambda scan (spectral imaging) to identify the precise excitation and emission maxima of the probe within the cellular environment. d. Hypothetical Imaging Parameters:

    • Excitation: Use a DAPI or near-UV laser line/filter set (e.g., 350/50 nm).
    • Emission: Use a blue or cyan emission filter (e.g., 460/50 nm). e. Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
Control Experiments

Rationale: Controls are essential to validate the staining pattern and rule out artifacts.

  • Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of cellular autofluorescence.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range at which 4-Cyano-2-hydroxyquinoline is non-toxic to the cells over the time course of the experiment.

workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging cluster_validation Validation Stock Prepare 10 mM Stock in DMSO Dilute Dilute Stock to 1-10 µM in Culture Medium Stock->Dilute Cells Culture Cells to 60-80% Confluency Cells->Dilute Incubate Incubate with Cells (15-30 min at 37°C) Dilute->Incubate Wash Wash Cells with PBS Incubate->Wash Image Acquire Images on Fluorescence Microscope Wash->Image Controls Perform Control Experiments Image->Controls

Caption: Experimental workflow for cell imaging with 4-Cyano-2-hydroxyquinoline.

Troubleshooting

  • Low Signal: Increase the concentration of the probe or the incubation time. Ensure that the excitation and emission filters are optimally matched to the probe's spectral properties.

  • High Background: Decrease the probe concentration or increase the number of washes.

  • Phototoxicity: Reduce the excitation light intensity or the exposure time.

Conclusion and Future Directions

4-Cyano-2-hydroxyquinoline represents a promising, yet underexplored, candidate for the development of novel fluorescent probes for cell imaging. Its predicted solvatochromic properties suggest its potential as a membrane stain or a sensor for local environmental polarity. Further research is required to fully characterize its photophysical properties, cellular uptake, and localization. The protocols and conceptual framework provided in this guide offer a solid foundation for initiating these exciting investigations.

References

Please note that the following references provide foundational knowledge on related compounds and techniques, as direct literature on the application of 4-Cyano-2-hydroxyquinoline in cell imaging is not currently available.

  • Passow, C. N., & Harki, D. A. (2018). 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue. ACS Omega, 3(10), 14233–14239. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (11th ed.). Life Technologies.

Application Notes and Protocols for 4-Cyano-2-hydroxyquinoline as a Putative Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and fluorescence spectroscopy of quinoline derivatives. Direct experimental data for 4-cyano-2-hydroxyquinoline as a metal ion sensor is not extensively available in the current scientific literature. Therefore, the information provided herein should be considered a theoretical framework and a starting point for experimental investigation. All protocols require optimization and validation by the end-user.

I. Introduction: The Promise of Substituted Quinolones in Metal Ion Sensing

The sensitive and selective detection of metal ions is of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.[2] Quinoline and its derivatives have a rich history in the development of such sensors, largely owing to the chelating ability of the nitrogen atom in the heterocycle and a suitably positioned oxygen-containing functional group.[3] The well-known 8-hydroxyquinoline, for instance, is a classic example of a robust fluorophore for metal ion sensing.

This document explores the potential of a lesser-studied derivative, 4-cyano-2-hydroxyquinoline , as a fluorescent metal ion sensor. The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, at the 4-position of the 2-hydroxyquinoline scaffold is hypothesized to modulate the photophysical and coordination properties of the molecule in a manner that could be exploited for sensing applications.[4][5] The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolone form, and this equilibrium can be influenced by solvent polarity and metal ion coordination.[6]

II. Principle of Operation: A Mechanistic Hypothesis

The proposed sensing mechanism for 4-cyano-2-hydroxyquinoline is predicated on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • Chelation: The 2-hydroxyquinoline core provides a potential bidentate binding site for metal ions through the hydroxyl oxygen and the quinoline nitrogen.[3] However, the predominant tautomeric form is the 2-quinolone, where metal chelation would likely involve the carbonyl oxygen at the 2-position and the nitrogen atom.[7][8]

  • Fluorescence Modulation: In its free state, the fluorescence of the quinolone core might be quenched due to PET from the nitrogen lone pair to the excited state of the fluorophore. The electron-withdrawing cyano group is expected to influence the energy levels of the molecular orbitals, potentially affecting the intrinsic fluorescence quantum yield.[4]

  • Sensing Event: Upon coordination with a suitable metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the coordinate bond. This binding event is expected to inhibit the PET process, leading to a "turn-on" fluorescence response (CHEF effect). The specific metal ions that can induce this change, and the magnitude of the fluorescence enhancement, will depend on the coordination affinity, the nature of the metal ion, and the resulting complex's geometry.

III. Synthesis and Characterization of 4-Cyano-2-hydroxyquinoline

Proposed Synthetic Pathway:

A potential approach involves the cyclization of a suitably substituted aniline derivative with a malonic acid derivative. For instance, a reaction of an aniline with a cyanated malonic ester derivative could yield the target compound. Another possibility is the modification of a pre-formed 2,4-dihydroxyquinoline.[10]

G cluster_synthesis Proposed Synthesis of 4-Cyano-2-hydroxyquinoline Aniline Aniline Cyanated_Malonic_Ester Cyanated_Malonic_Ester Cyclization Cyclization 4_Cyano_2_hydroxyquinoline 4_Cyano_2_hydroxyquinoline

Caption: A conceptual workflow for the synthesis of 4-cyano-2-hydroxyquinoline.

Protocol: General Guidance for Synthesis

Note: This is a generalized protocol and requires significant optimization and adaptation based on specific starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen aniline derivative (1 equivalent) in a high-boiling point solvent (e.g., diphenyl ether).

  • Addition of Reagents: Add the cyanated malonic ester derivative (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the cyclization reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solvent. Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -OH, -C≡N, C=O).

  • Melting Point Analysis: To assess purity.

IV. Spectroscopic Properties of 4-Cyano-2-hydroxyquinoline

The photophysical properties of 4-cyano-2-hydroxyquinoline need to be experimentally determined. The following are expected characteristics based on related compounds.

PropertyExpected Characteristics
Absorption (UV-Vis) The quinoline core is expected to exhibit absorption maxima in the UV region. The exact wavelength will be influenced by the solvent polarity and the tautomeric form present.
Emission (Fluorescence) In its free form, the compound may exhibit weak to moderate fluorescence. The emission wavelength is expected to be in the UV or visible region. The presence of the electron-withdrawing cyano group might lead to a blue-shift in the emission compared to unsubstituted 2-hydroxyquinoline.[5]
Quantum Yield The fluorescence quantum yield is anticipated to be modest in the absence of a coordinating metal ion.
Solvatochromism The absorption and emission spectra are likely to show some degree of solvatochromism due to changes in the dipole moment upon excitation and potential shifts in the tautomeric equilibrium in different solvents.

V. Protocols for Metal Ion Sensing

The following protocols provide a general framework for evaluating the metal ion sensing capabilities of 4-cyano-2-hydroxyquinoline.

A. Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a stock solution of 4-cyano-2-hydroxyquinoline (e.g., 1 mM) in a suitable solvent such as acetonitrile or a buffered aqueous solution. The choice of solvent is critical and may influence the sensing performance.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺, etc.) in deionized water or the same solvent as the sensor stock solution.

B. Protocol for Selectivity Screening
  • Sample Preparation: In a series of cuvettes, add a fixed volume of the sensor stock solution to the chosen buffer or solvent to achieve a final concentration in the low micromolar range (e.g., 10 µM).

  • Addition of Metal Ions: To each cuvette (except for a blank), add a specific volume of a different metal ion stock solution to achieve a final concentration significantly higher than the sensor concentration (e.g., 100 µM).

  • Spectroscopic Measurements: Record the fluorescence emission spectrum of each sample after a suitable incubation period (e.g., 5-10 minutes) at room temperature. Use an excitation wavelength determined from the absorption spectrum of the sensor.

  • Data Analysis: Compare the fluorescence intensity of the sensor in the presence of different metal ions to that of the blank. A significant enhancement in fluorescence intensity for a particular metal ion indicates selectivity.

G cluster_workflow Metal Ion Sensing Workflow Prepare_Sensor_Solution Prepare_Sensor_Solution Add_Metal_Ion Add_Metal_Ion Incubate Incubate Measure_Fluorescence Measure_Fluorescence Analyze_Data Analyze_Data

Caption: A generalized experimental workflow for evaluating metal ion sensing.

C. Protocol for Fluorometric Titration (for the selected metal ion)
  • Sample Preparation: To a cuvette containing a fixed concentration of the sensor (e.g., 10 µM) in the chosen solvent system, add increasing aliquots of the selected metal ion stock solution.

  • Spectroscopic Measurements: After each addition and a brief equilibration time, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow for the determination of the sensor's sensitivity and the limit of detection (LOD). The binding stoichiometry can be determined using a Job's plot.

D. Determination of Limit of Detection (LOD)

The LOD can be calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurements.

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

VI. Data Interpretation and Expected Outcomes

  • "Turn-on" Response: A significant increase in fluorescence intensity upon the addition of a specific metal ion would confirm the CHEF mechanism and the utility of 4-cyano-2-hydroxyquinoline as a "turn-on" sensor.

  • Selectivity: The sensor may exhibit high selectivity for a particular metal ion or a small group of metal ions. This is a crucial parameter for its practical application.

  • Sensitivity: The fluorometric titration will reveal the concentration range over which the sensor is effective and its limit of detection.

VII. Potential Applications

Should 4-cyano-2-hydroxyquinoline prove to be a selective and sensitive fluorescent sensor for a particular metal ion, it could find applications in:

  • Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.

  • Bioimaging: With appropriate modifications for cell permeability and biocompatibility, it could be used to visualize metal ion fluctuations in living cells.

  • Pharmaceutical Analysis: Quality control of drugs and detection of metal impurities.

VIII. Conclusion

4-Cyano-2-hydroxyquinoline represents a promising, yet underexplored, candidate for the development of novel fluorescent metal ion sensors. Its unique electronic and structural features, arising from the combination of the 2-hydroxyquinoline fluorophore and the electron-withdrawing cyano group, warrant experimental investigation. The protocols and theoretical framework provided in this document are intended to guide researchers in exploring the potential of this intriguing molecule in the field of chemical sensing.

IX. References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 2023.

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 2017.

  • Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents, 1989.

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Materials, 2020.

  • Synthesis and Biological Activities of Selected Quinolone-Metal Complexes. International Science Community Association, 2011.

  • Synthesis of 4-quinolones. Organic Chemistry Portal.

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 2020.

  • Quinolone antibiotics and their applications in metal complexes: An update. Applied Organometallic Chemistry, 2022.

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 2013.

  • Interactions of metal ions with two quinolone antimicrobial agents (cinoxacin and ciprofloxacin) - Spectroscopic and X-ray structural characterization. Antibacterial studies. Journal of Inorganic Biochemistry, 1997.

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 2023.

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 2014.

  • Effect of Cyano and Tetrazole Side Groups on the Photophysical and Chelating Properties of Anthracene-Based Polymers. Macromolecular Chemistry and Physics, 2023.

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 2014.

  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances, 2025.

  • Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. Biosensors, 2023.

  • Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society, 2026.

  • Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Thermo Fisher Scientific.

  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 2024.

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. Organic & Biomolecular Chemistry, 2019.

  • Fluorescent Sensor Array for the Detection of Multiple Metal Ions. ChemistryViews, 2024.

  • Effects of cyano, ethynyl and ethylenedioxy groups on the photophysical properties of carbazole-based porphyrins. Organic & Biomolecular Chemistry, 2012.

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 2023.

  • Interactions of metal ions with two quinolone antimicrobial agents (cinoxacin and ciprofloxacin). Spectroscopic and X-ray structural characterization. Antibacterial studies. Journal of Inorganic Biochemistry, 1997.

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 2021.

  • Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. Pakistan Journal of Pharmaceutical Sciences, 2005.

  • Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. Chemistry – A European Journal, 2025.

  • Anion-controlled dimer distance induced unique solid-state fluorescence of cyano substituted styrene pyridinium. Scientific Reports, 2016.

Sources

Application Notes and Protocols for 4-Cyano-2-hydroxyquinoline Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Cyano-2-hydroxyquinoline powder for researchers, scientists, and drug development professionals. Due to the limited publicly available data for this specific molecule, the protocols and safety information herein are synthesized from established best practices for handling chemical powders and extrapolated from safety data for structurally analogous compounds, including quinoline derivatives and nitriles. The causality behind each procedural step is explained to ensure a deep understanding of the safety and chemical principles involved.

Introduction and Scope

4-Cyano-2-hydroxyquinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. The quinoline scaffold is of significant interest in medicinal chemistry. The presence of both a cyano (-C≡N) and a hydroxyl (-OH) group suggests versatile reactivity, making it a potentially valuable building block in synthetic chemistry and drug discovery. However, these functional groups also necessitate careful handling and storage protocols.

The objective of this guide is to establish a self-validating system of protocols for laboratory personnel. By understanding the rationale behind each recommendation, from personal protective equipment (PPE) to waste disposal, researchers can mitigate risks and ensure the integrity of their experiments. All recommendations are grounded in authoritative safety guidelines and data from closely related chemical structures.

Physicochemical Properties (Estimated)

Direct experimental data for 4-Cyano-2-hydroxyquinoline is not widely available. The following properties are estimated based on data from analogous compounds such as 4-hydroxyquinoline, 2-hydroxyquinoline, and other substituted quinolines. These values should be used as a guide and are not a substitute for experimental verification.

PropertyEstimated Value / InformationRationale / Analogous Compound Data Source
Molecular Formula C₁₀H₆N₂OBased on chemical structure.
Molecular Weight 170.17 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow crystalline solid.Assumed based on the appearance of 2-hydroxyquinoline and 4-hydroxyquinoline.[1]
Melting Point >200 °CHydroxyquinolines often have high melting points (e.g., 4-hydroxyquinoline: 201°C).
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO, DMF, and alcohols.Based on solubility data for 4-hydroxyquinoline.[1]
Tautomerism May exist in equilibrium with its keto tautomer, 4-cyano-1H-quinolin-2-one.A known characteristic of 2-hydroxyquinolines.

Hazard Identification and Safety Precautions

The hazard profile of 4-Cyano-2-hydroxyquinoline is inferred from the known hazards of quinoline, hydroxyquinolines, and organic nitriles.

Inferred GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[3][6][7]

Inferred Hazard Pictograms:

Causality: The quinoline core is associated with toxicity and environmental hazards.[3][6][7] The hydroxyl group can contribute to skin and eye irritation.[1][5] The cyano group, while a key functional group, can be toxic if metabolized to release cyanide, although this is not always the case with aromatic nitriles. The primary concern with powders of this nature is inhalation leading to respiratory irritation.[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides protection against incidental skin contact. Nitrile is generally resistant to a wide range of chemicals. Inspect gloves for integrity before each use.[8]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles and splashes.[1][3]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If weighing outside a hood, an N95 dust mask or a respirator with a P100 filter may be necessary based on the quantity and risk assessment.Minimizes the risk of inhaling the fine powder, which can cause respiratory irritation.[4][7]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Risk Assess Risks: Quantity, Duration, Procedure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Nitrile Gloves Don_Coat->Don_Gloves Don_Goggles 3. Eye Protection Don_Gloves->Don_Goggles Don_Respirator 4. Respiratory Protection (if required) Don_Goggles->Don_Respirator Handle_Compound Handle 4-Cyano-2-hydroxyquinoline Don_Respirator->Handle_Compound Start Start Start->Assess_Risk End End Handle_Compound->End

Protocols for Safe Handling

Handling fine powders requires methodical procedures to prevent aerosolization and contamination.

Weighing Protocol
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatula, weighing paper/boat, secondary container) before retrieving the chemical.

  • Don PPE: Put on all required PPE as outlined in the workflow diagram above.

  • Retrieve Compound: Allow the container of 4-Cyano-2-hydroxyquinoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of powder to the weighing paper or boat on the balance. Avoid any sudden movements that could create dust.

  • Closure: Tightly seal the primary container immediately after weighing.

  • Transfer: Carefully fold the weighing paper or use the weighing boat to transfer the powder to the receiving vessel.

  • Clean-up: Clean the spatula with a solvent-moistened wipe. Dispose of the weighing paper and any contaminated wipes in the designated solid chemical waste container. Wipe down the balance and surrounding surfaces.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly.

Causality: This step-by-step process is designed to minimize the generation of airborne particles, which is the primary route of exposure for chemical powders.[4][9] Equilibrating the container to room temperature prevents water from condensing on the cold powder, which can cause it to cake or degrade.[10]

Solution Preparation Protocol
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility (e.g., DMSO, DMF).

  • Vessel Preparation: Select a suitably sized flask or vial with a screw cap or septum. Ensure it is clean and dry.

  • Powder Addition: Add the pre-weighed 4-Cyano-2-hydroxyquinoline powder to the vessel. This should be done in a fume hood.

  • Solvent Addition: Add the solvent to the vessel containing the powder. It is often preferable to add a portion of the solvent, gently swirl to wet the powder, and then add the remaining volume.

  • Dissolution: Cap the vessel and mix the contents by gentle swirling, vortexing, or magnetic stirring until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.

  • General Conditions: Store in a cool, dry, and dark place.[8][11]

  • Container: Keep the compound in its original, tightly sealed container.[12][13]

  • Location: Store in a designated cabinet for solid chemicals. Do not store on open benches or in fume hoods.[10][14]

  • Segregation: Store away from incompatible materials. Based on the functional groups, this includes:

    • Strong Oxidizing Agents: (e.g., peroxides, nitrates) which can react exothermically.[8][15]

    • Strong Acids and Bases: Can potentially catalyze decomposition or other reactions.

    • Moisture: The compound may be sensitive to moisture, leading to degradation or clumping. Store in a desiccator if necessary.[15]

Causality: Segregating incompatible chemicals prevents accidental mixing, which could lead to fire, explosion, or the release of toxic gases.[13][16] Storing in a cool, dark place minimizes the rate of potential decomposition reactions that can be initiated by heat or light.[8][11]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Spill Response (Solid Powder)

Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate immediate area and alert others Spill_Occurs->Evacuate Assess Assess the spill size and associated risks Evacuate->Assess Small_Spill Small Spill? Assess->Small_Spill Cleanup Trained personnel clean up: 1. Don appropriate PPE. 2. Gently cover with damp paper towels. 3. Place materials in a sealed bag. Small_Spill->Cleanup Yes Large_Spill Large Spill? Small_Spill->Large_Spill No Decontaminate Decontaminate the area and dispose of waste Cleanup->Decontaminate Large_Spill->Cleanup No (Manageable) Contact_EHS Contact Emergency Personnel (e.g., EHS) Large_Spill->Contact_EHS Yes Contact_EHS->Decontaminate Report Report the incident Decontaminate->Report

Causality: Covering a solid spill with damp paper towels minimizes the generation of airborne dust during cleanup.[4] Dry sweeping is to be avoided as it can aerosolize the hazardous powder. For large spills, professional assistance is required to ensure safety and proper decontamination.

First Aid Measures (Inferred)
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[17]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Disposal

Chemical waste must be handled as hazardous waste.

  • Unused Compound and Contaminated Materials: Dispose of any excess 4-Cyano-2-hydroxyquinoline powder and any materials used for its handling (e.g., pipette tips, contaminated wipes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7][15]

  • Waste Solutions: Collect solutions containing this compound in a designated hazardous liquid waste container, segregated by solvent type.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][18] Do not dispose of down the drain or in regular trash.[7]

Causality: Quinoline derivatives are known to be toxic to aquatic life, and improper disposal can lead to environmental contamination.[3][6][7] Nitrile compounds also require careful disposal. Following established hazardous waste procedures is legally required and essential for environmental protection.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available at: [Link]

  • Earth Safe PPE. How to Dispose of Nitrile Gloves?. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]

  • Lab Manager. (2010). Handling and Storing Chemicals. Available at: [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • MDPI. (2022). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Available at: [Link]

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Available at: [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]

  • Google Patents. (2022). US20220106464A1 - Method for recycling nitrile rubber.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Hydroxyquinoline. Available at: [Link]

  • Monuite. (2023). How to dispose of nitrile gloves?. Available at: [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available at: [Link]

  • Plastic Recycling. (2024). How biodegradable nitrile gloves decompose in landfill conditions. Available at: [Link]

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Available at: [Link]

Sources

Application Notes and Protocols: 4-Cyano-2-hydroxyquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Cyano-2-hydroxyquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1] Within this class, 4-cyano-2-hydroxyquinoline (which exists in tautomeric equilibrium with 4-cyano-2(1H)-quinolone) presents itself as a particularly strategic building block for synthetic chemists. The molecule's inherent functionalities—a nucleophilic hydroxyl group, an electrophilic and transformable cyano group, and an aromatic core susceptible to further functionalization—offer a rich platform for molecular diversification.

The presence of the cyano group at the C4-position is of particular significance. It acts as a powerful electron-withdrawing group, modulating the electronic properties of the quinoline ring system. Furthermore, the cyano moiety is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions to construct novel heterocyclic systems. These attributes make 4-cyano-2-hydroxyquinoline an ideal starting material for generating libraries of compounds for drug discovery and materials science applications. This guide provides an in-depth exploration of its synthesis and its application in the construction of diverse molecular architectures.

Synthesis of the 4-Cyano-2-hydroxyquinoline Scaffold

The construction of the 4-cyano-2-hydroxyquinoline core can be efficiently achieved through a modified Gould-Jacobs-style cyclization. This approach involves the condensation of an appropriately substituted aniline with a reactive three-carbon component, followed by a high-temperature cyclization to form the quinoline ring system. A representative protocol is detailed below.

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

This protocol is adapted from the synthesis of related 3-cyano-4-hydroxyquinolines and illustrates the general strategy.[2]

Reaction Scheme:

Synthesis_of_7-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile m_chloroaniline m-Chloroaniline intermediate Ethyl (3-(3-chloroanilino)-2-cyanoacrylate) m_chloroaniline->intermediate Heat (120-130°C) ethoxymethylenecyanoacetate Ethyl Ethoxymethylenecyanoacetate ethoxymethylenecyanoacetate->intermediate product 7-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile intermediate->product Diphenyl ether, Heat (Boiling) Synthesis_of_Pyrano_quinolines hydroxyquinoline 4-Hydroxy-2-quinolone product 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile hydroxyquinoline->product Multicomponent Reaction aldehyde Aldehyde (R-CHO) aldehyde->product malononitrile Malononitrile malononitrile->product

A multicomponent reaction to form a pyrano[3,2-c]quinoline derivative.

Protocol 2: Three-Component Synthesis of a Pyrano[3,2-c]quinoline Derivative

This protocol is based on the general reactivity of 4-hydroxy-2-quinolones in multicomponent reactions. [3] Materials and Reagents:

  • 4-Hydroxy-2-quinolone (as a representative starting material)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Water

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-hydroxy-2-quinolone (1 mmol) in a mixture of ethanol and water.

    • Add the aldehyde (1 mmol) and malononitrile (1 mmol) to the suspension.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The reaction typically proceeds via a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization. [3]

  • Work-up and Purification:

    • Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Rationale for Experimental Choices:

  • Multicomponent Reaction: This approach is highly efficient as it allows for the construction of a complex molecule in a single step, which is both time and resource-effective.

  • Solvent System: The use of an ethanol/water mixture provides a suitable medium for the reaction, and in many cases, the product conveniently precipitates out, simplifying purification.

Biological Significance of Cyano-Substituted Quinolines

The incorporation of a cyano group at the C3-position of the quinoline ring has been shown to be important for the biological activity of these compounds. Such derivatives have been investigated for their potential to inhibit growth factor receptor activity, thereby modulating cell growth and proliferation. [4]Additionally, the presence of an amino group at the C2-position in conjunction with a C3-cyano group has been reported in compounds with potent anticancer activities. [4] Table 1: Representative Biological Activities of Quinoline Derivatives

Compound ClassBiological ActivityTarget/Mechanism of ActionReference
4-Hydroxyquinolin-2-onesAntimicrobial, AntifungalGeneral cytotoxicity[5]
Pyrano[3,2-c]quinolinesAntibacterial, AntifungalNot specified[5]
2-Amino-3-cyanoquinolinesAnticancerInhibition of growth factor receptors[4]
4-AminoquinolinesAntimalarial, ImmunomodulatoryInhibition of heme polymerization[6]

Conclusion

4-Cyano-2-hydroxyquinoline is a highly valuable and versatile building block in organic synthesis. Its readily available functionalities provide a gateway to a wide range of complex heterocyclic structures. The protocols and applications outlined in this guide demonstrate its utility in constructing medicinally relevant scaffolds such as pyrano[3,2-c]quinolines. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant therapeutic and material applications.

References

  • (MDPI)

  • (ResearchGate)

  • (ResearchGate)

  • (PMC)

  • (ResearchGate)

  • (Journal of the American Chemical Society)

  • (Benchchem)

  • (Benchchem)

  • (Journal of the American Chemical Society)

  • (ScienceDirect)

  • (MDPI)

  • (PMC)

  • (Bentham Science)

  • (TÜBİTAK Academic Journals)

  • (Google Patents)

  • (ResearchGate)

  • (ResearchGate)

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Troubleshooting & Optimization

Troubleshooting Guide: Reducing Background Noise in 4-Cyano-2-hydroxyquinoline Imaging

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

A Message from the Senior Application Scientist:

Welcome, researchers. This guide is designed to address a common yet critical challenge in fluorescence microscopy: managing high background noise. The focus of our discussion is 4-Cyano-2-hydroxyquinoline (4-CHQ) and its derivatives. As you may know, 4-CHQ is a versatile scaffold, and custom-synthesized probes based on this structure hold great promise.[1][2] However, like many novel fluorophores, their optimal use requires careful, systematic troubleshooting to achieve a high signal-to-noise ratio (SNR).

This guide is structured to help you diagnose the source of your background noise and provide you with actionable protocols to mitigate it. We will proceed logically from the most common culprits to more nuanced optimization strategies, ensuring that every step is grounded in sound scientific principles.

Part 1: CORE DIRECTIVE - Frequently Asked Questions (FAQs) & Initial Diagnosis

High background noise is rarely from a single source. It's typically a combination of factors related to the sample, the probe, and the imaging hardware. Let's dissect the common issues in a question-and-answer format.

Q1: My entire field of view is glowing. Is this autofluorescence, and how can I be sure?

A: This is a classic sign of autofluorescence, which is the natural emission of light by biological structures upon excitation.[3] Common culprits within cells and tissues include NADH, flavins, collagen, and elastin.[4][5] Aldehyde fixatives like formaldehyde can also induce fluorescence by cross-linking proteins.[4]

How to Diagnose: The definitive control is an unstained sample . Prepare your cells or tissue exactly as you would for your experiment—including fixation, permeabilization, and mounting—but omit the 4-CHQ probe. Image this control sample using the exact same acquisition settings (laser power, exposure time, gain) that you use for your stained sample.[6]

  • If the unstained sample shows significant fluorescence in your channel of interest, you have an autofluorescence problem. The signal is coming from the biological material itself.

  • If the unstained sample is dark, your background issue is likely related to the probe itself (e.g., non-specific binding) or the imaging medium.

Q2: My unstained control is clean, but my stained sample has high background. How do I know if it's non-specific binding of my 4-CHQ probe?

A: This points towards your 4-CHQ probe adhering to unintended targets or surfaces. This can be due to several factors, including the probe's concentration, its physicochemical properties (like hydrophobicity), or inadequate blocking and washing steps.[7][8][9] High antibody concentrations are a frequent cause of this issue in immunofluorescence, and the same principle applies to small molecule probes.[8][10]

How to Diagnose:

  • Probe Titration: The most crucial step is to determine the optimal concentration of your 4-CHQ probe. High concentrations lead to increased non-specific binding.[8] Run a dilution series of your probe (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM) to find the lowest concentration that still provides a robust specific signal over background.

  • Washing Stringency: After staining, inadequate washing can leave unbound probe molecules floating in the medium or loosely attached to the coverslip, contributing to a diffuse background glow. Ensure you are washing 3-4 times for at least 5 minutes per wash.[8]

  • Hydrophobicity: Quinoline-based structures can be hydrophobic, leading them to stick non-specifically to lipids and other cellular components.[9] If you suspect this, modifying your wash buffers can help (see Part 2).

Q3: Could my reagents or labware be the source of the background?

A: Absolutely. This is an often-overlooked source of noise.

  • Cell Culture Medium: Many standard media contain phenol red and riboflavin, which are fluorescent.[11] Before imaging, always replace the culture medium with an optically clear, phenol red-free buffered saline solution or a specialized low-fluorescence imaging medium.[12]

  • Mounting Medium: The refractive index (RI) of your mounting medium should be as close as possible to that of your coverslip (#1.5, RI ≈ 1.52) and immersion oil (RI ≈ 1.518).[6] A mismatch in RI can cause light scatter, which increases background and reduces resolution.[6]

  • Vessels: Standard plastic-bottom cell culture dishes are highly fluorescent.[12] For high-resolution imaging, always use glass-bottom dishes or plates (#1.5 thickness).[6][12]

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Systematic Troubleshooting Workflows

Once you have a hypothesis about the source of your background from the FAQs above, you can apply a systematic workflow to solve the problem.

Workflow 1: Diagnosing the Source of Background Noise

This decision tree will guide your initial troubleshooting efforts.

G A Start: High Background Observed B Prepare & Image Unstained Control (Same Fixation/Mounting/Acquisition) A->B C Is Unstained Control Fluorescent? B->C D YES: Autofluorescence is a major contributor. C->D Yes E NO: Background is likely probe-related or from media. C->E No F Proceed to Autofluorescence Mitigation Workflow D->F G Perform Probe Titration (Dilution Series) E->G H Does lower concentration improve Signal-to-Noise Ratio? G->H I YES: Optimize Probe Concentration. Problem likely solved. H->I Yes J NO: Issue is likely non-specific binding or washing inefficiency. H->J No K Proceed to Staining Protocol Optimization Workflow J->K

Caption: A decision tree to systematically identify the primary source of background noise.

Workflow 2: Experimental Protocol for Optimizing 4-CHQ Staining

This protocol is designed to minimize non-specific binding and maximize your specific signal.

Objective: To find the optimal probe concentration and washing conditions.

Materials:

  • Your fixed and permeabilized cells/tissue on #1.5 glass-bottom plates/slides.

  • 4-CHQ stock solution (e.g., 10 mM in DMSO).

  • Blocking Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA).

  • Wash Buffer A (Standard): PBS.

  • Wash Buffer B (High-Stringency): PBS with 0.1% Tween-20.

  • Imaging Medium: Phenol red-free DMEM or HBSS.

Step-by-Step Methodology:

  • Blocking (Crucial for reducing non-specific sites):

    • Aspirate the permeabilization buffer from your samples.

    • Add Blocking Buffer to cover the sample and incubate for at least 1 hour at room temperature. This step uses a neutral protein (BSA) to occupy potential non-specific binding sites on your sample.[13]

  • Probe Titration & Staining:

    • Prepare a dilution series of your 4-CHQ probe in Blocking Buffer. A good starting range is 0.5 µM, 1 µM, 2 µM, and 5 µM.

    • Aspirate the blocking buffer from your samples.

    • Add the different concentrations of the 4-CHQ probe to different wells/slides. Include a "No Probe" control well that only receives Blocking Buffer.

    • Incubate for your standard staining time (e.g., 1 hour at room temperature), protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Standard Wash: Wash all samples 3 times with Wash Buffer A (PBS), 5 minutes each time with gentle agitation.[8]

    • High-Stringency Wash (Optional): If background persists, repeat the experiment but use Wash Buffer B (PBS + 0.1% Tween-20). The mild detergent helps to disrupt weak, non-specific hydrophobic interactions.[8][13]

  • Imaging:

    • Replace the final wash buffer with a clear imaging medium.

    • Image all samples using identical acquisition settings. Pay close attention to avoid pixel saturation on your brightest sample.[11]

  • Analysis:

    • Compare the images. Identify the lowest probe concentration that gives a bright, specific signal with minimal background in the "No Probe" control areas. This is your optimal concentration.

Workflow 3: Mitigating Autofluorescence

If your unstained control confirms autofluorescence, consider these strategies:

  • Choice of Fixative: Aldehyde-based fixatives (paraformaldehyde, glutaraldehyde) are known to increase autofluorescence.[4] If your protocol allows, consider fixing with ice-cold methanol for 10-20 minutes.[14] Note: Methanol precipitates proteins and is not suitable for fluorescent protein imaging.[14]

  • Spectral Separation: Autofluorescence is often most prominent in the blue and green channels.[5] If possible, use a derivative of 4-CHQ that excites and emits in the red or far-red spectrum (>600 nm), where cellular autofluorescence is significantly lower.[4]

  • Image Processing: If autofluorescence cannot be eliminated experimentally, it can often be reduced post-acquisition using background subtraction techniques.[15] A common method is to capture an image of an adjacent, unstained region of the sample and subtract that "background" image from your experimental image.[15][16]

Part 3: VISUALIZATION & DATA PRESENTATION

Data Presentation: Optimizing Acquisition Settings

A high-quality image is a balance between signal strength and noise. The goal is to maximize the Signal-to-Noise Ratio (SNR).[17][18]

ParameterHow it Affects SNRRecommendation for 4-CHQ ImagingCausality
Exposure Time Longer exposure collects more photons (signal), but also more dark current noise.Start with 100-500 ms. Adjust to get a bright signal without saturating the detector.Increasing photon collection directly improves signal, but long exposures risk phototoxicity and bleaching.[19]
Excitation Power Higher power increases signal, but also accelerates photobleaching and phototoxicity.Use the lowest power necessary to achieve a good signal. Start at 1-5% and increase as needed.Intense light can destroy the fluorophore (bleaching) and damage the cell, compromising the experiment's integrity.[19]
Detector Gain Amplifies the electronic signal. Increases both signal and read noise.Keep gain low to moderate. High gain amplifies noise more than signal, reducing SNR.Gain is an electronic amplification. While it makes a dim signal visible, it doesn't add new photon information and will amplify the inherent noise from the detector.[11]
Binning Combines pixels into larger "superpixels".Use 2x2 binning if your signal is very weak.Binning increases signal intensity and frame rate at the cost of spatial resolution. It's a trade-off between sensitivity and image detail.[20]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stain Staining & Washing cluster_image Imaging & Analysis A Seed & Culture Cells on #1.5 Glass-Bottom Dish B Fix & Permeabilize (Consider Methanol vs. PFA) A->B C Block for 1 hour (e.g., 1% BSA in PBS) B->C D Incubate with 4-CHQ Probe (Titrate Concentrations) C->D E Wash 3x with PBS (or PBS + 0.1% Tween-20) D->E F Replace with Imaging Medium (Phenol Red-Free) E->F G Acquire Images (Optimize Exposure, Gain, Power) F->G H Analyze Signal-to-Noise Ratio G->H

Caption: A streamlined workflow for optimizing 4-CHQ probe staining and imaging.

References

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  • Evident Scientific. Background Subtraction.
  • ACS Publications. Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays.
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  • RSC Publishing. Preparation and photophysical properties of quinazoline-based fluorophores.
  • UCI Department of Chemistry.
  • PMC - NIH. (2020, August 17). Preparation and photophysical properties of quinazoline-based fluorophores.
  • Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction.
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  • PLOS One.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
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  • Royal Society of Chemistry. (2020, August 7). Preparation and photophysical properties of quinazoline-based fluorophores.
  • PLOS. (2025, September 4).
  • PLOS One. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.
  • PMC. A beginner's guide to rigor and reproducibility in fluorescence imaging experiments.
  • Molecular Expressions. (2016, February 12). Digital Imaging in Optical Microscopy - Background Subtraction Toolkit.
  • Crimson Publishers. (2023, February 22).
  • Molecular Devices. (2020, December 16). How to use shading correction and background subtraction.
  • UNC School of Medicine.
  • PMC - NIH. (2019, May 31). Non-Specific Adsorption Reduction Methods in Biosensing.
  • YouTube. (2023, May 8).
  • Visikol. (2022, July 21). Causes of Autofluorescence.
  • NIH. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Evident Scientific.
  • BiteSize Bio. (2025, June 9).
  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
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  • PMC - PubMed Central. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis.
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  • Medium. (2022, June 11). Background subtraction in computer vision.
  • Royal Society Publishing. (2021, March 10). Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm.
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Technical Support Center: Solving Solubility Problems of 4-Cyano-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Cyano-2-hydroxyquinoline. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with practical, field-proven strategies to overcome common experimental hurdles. Our aim is to provide not just protocols, but a deeper understanding of the causative factors behind solubility issues, enabling you to make informed decisions in your work.

Understanding the Molecule: Physicochemical Profile of 4-Cyano-2-hydroxyquinoline

Direct experimental data for 4-Cyano-2-hydroxyquinoline is not extensively available in public literature. However, by examining its structural analogues, 2-hydroxyquinoline and 4-hydroxyquinoline, and considering the electronic effects of the cyano group, we can establish a reliable estimated profile.

Structure and Tautomerism:

4-Cyano-2-hydroxyquinoline possesses a rigid heterocyclic scaffold. A critical aspect of its chemistry is the lactam-lactim tautomerism inherent to the 2-hydroxyquinoline core. The compound exists in equilibrium between the enol (hydroxy) form and the keto (oxo) form, known as 4-Cyano-1H-quinolin-2-one. In polar solvents, the keto tautomer is generally favored, which can influence its hydrogen bonding capabilities and crystal lattice energy, thereby affecting solubility.[1]

Estimated Physicochemical Properties:

The following table summarizes the estimated properties of 4-Cyano-2-hydroxyquinoline based on data from its parent molecules and the known effects of cyano substitution.

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₀H₆N₂O-
Molecular Weight 170.17 g/mol -
pKa (acidic) ~ 8-9The hydroxyl group of 2-hydroxyquinoline is weakly acidic. The electron-withdrawing cyano group is expected to increase this acidity (lower the pKa) compared to the parent molecule.
pKa (basic) ~ 1-2The quinoline nitrogen is weakly basic. The electron-withdrawing nature of both the cyano and hydroxyl/oxo groups will significantly reduce the basicity of the nitrogen atom compared to quinoline itself (pKa ~4.9).[2]
Predicted logP 1.5 - 2.5The predicted logP for 2-hydroxyquinoline is around 1.3.[3] The addition of a cyano group generally increases hydrophobicity, thus a higher logP is anticipated. A higher logP value suggests lower aqueous solubility.
Aqueous Solubility PoorBased on the relatively high melting point of similar structures and the anticipated logP, the intrinsic aqueous solubility is expected to be low.
General Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), and sparingly soluble in alcohols.Similar to other heterocyclic compounds, solubility in organic solvents is expected to be significantly better than in aqueous media.[1][4]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with 4-Cyano-2-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Cyano-2-hydroxyquinoline not dissolving in aqueous buffers?

A1: The poor aqueous solubility of 4-Cyano-2-hydroxyquinoline is multifactorial, stemming from its aromatic, planar structure which promotes strong intermolecular interactions in the crystal lattice, and its relatively high hydrophobicity (estimated logP > 1.5). The lactam-lactim tautomerism can also favor the less soluble keto form in aqueous environments.

Q2: I've managed to dissolve the compound with a co-solvent, but it precipitates upon dilution. What is happening?

A2: This is a common phenomenon for poorly soluble compounds. The initial stock solution in a strong organic solvent (like DMSO) is stable. However, upon dilution into an aqueous buffer, the overall solvent strength decreases, and the compound crashes out of solution once its concentration exceeds its solubility limit in the final solvent mixture.

Q3: Can I use pH adjustment to improve the solubility of 4-Cyano-2-hydroxyquinoline?

A3: Yes, pH modification can be an effective strategy. Given its estimated acidic pKa of around 8-9, deprotonation of the hydroxyl group at pH values above 9 will form a phenolate-like anion, which is significantly more water-soluble. However, the basicity of the quinoline nitrogen is very low (estimated pKa ~1-2), so protonation to form a soluble cation would require highly acidic conditions (pH < 1), which may not be compatible with many biological assays. The solubility of quinoline derivatives is known to be pH-dependent.[2][5]

Q4: Will heating the solution help to dissolve the compound?

A4: Gentle heating can increase the rate of dissolution and the amount of compound that can be dissolved. However, be cautious. Prolonged exposure to high temperatures can lead to degradation of the compound. It is advisable to assess the thermal stability of your compound before employing heat. Once dissolved in a heated solution, the compound may precipitate upon cooling if the solution is supersaturated at the lower temperature.

Troubleshooting Protocols

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

If you are struggling to dissolve 4-Cyano-2-hydroxyquinoline directly in an aqueous buffer, follow this decision tree to identify a suitable solubilization strategy.

start Start: Undissolved Compound in Aqueous Buffer cosolvent Strategy 1: Co-solvent Approach start->cosolvent ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust Precipitation on dilution? success Result: Clear Solution cosolvent->success Compound dissolves surfactant Strategy 3: Surfactant Addition ph_adjust->surfactant pH incompatible with assay? ph_adjust->success Compound dissolves surfactant->success Compound dissolves fail Issue Persists: Consider Advanced Methods surfactant->fail Surfactant interferes with assay?

Caption: Decision workflow for initial solubilization.

Detailed Steps for Initial Solubilization:

  • Co-solvent Approach:

    • Prepare a high-concentration stock solution in 100% DMSO or DMF.

    • For your working solution, perform a serial dilution, ensuring the final concentration of the organic solvent is as low as possible (typically <1% v/v) to avoid artifacts in biological assays.

    • Add the stock solution to the aqueous buffer dropwise while vortexing to minimize immediate precipitation.

  • pH Adjustment:

    • Based on the estimated acidic pKa of ~8-9, prepare a buffer with a pH of 10 or higher (e.g., a carbonate-bicarbonate buffer).

    • Attempt to dissolve the compound directly in this alkaline buffer.

    • Crucial Note: Ensure that the high pH does not affect the stability of your compound or interfere with your downstream application.

  • Use of Surfactants:

    • Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

    • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant such as Tween® 80 or Polysorbate 20 (e.g., 0.01-0.1%).

    • Attempt to dissolve the compound in this surfactant-containing buffer. This method is often used in dissolution testing for poorly soluble drugs.[6]

Issue 2: Low Bioavailability or Inconsistent Results in Cell-Based Assays

This often points to the compound not being fully dissolved in the assay medium. Advanced formulation strategies may be required.

start Start: Inconsistent Assay Results / Low Bioavailability solid_dispersion Strategy 1: Solid Dispersion start->solid_dispersion cyclodextrin Strategy 2: Cyclodextrin Complexation start->cyclodextrin micronization Strategy 3: Micronization start->micronization improved_bioavailability Result: Enhanced Bioavailability & Consistent Data solid_dispersion->improved_bioavailability cyclodextrin->improved_bioavailability micronization->improved_bioavailability

Caption: Advanced strategies for enhancing bioavailability.

Overview of Advanced Formulation Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[7] This prevents the drug from crystallizing and enhances its dissolution rate. The solid dispersion can be prepared by methods such as solvent evaporation or hot-melt extrusion.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing its aqueous solubility.[8]

  • Micronization: This is a physical process of reducing the particle size of the solid drug to the micron or sub-micron range.[9] According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn increases the dissolution rate.[10]

Experimental Protocols

Protocol 1: Standard Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of 4-Cyano-2-hydroxyquinoline in a given solvent.[11]

  • Preparation: Add an excess amount of 4-Cyano-2-hydroxyquinoline to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by careful collection of the supernatant. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to clarify the solution. Be mindful that the compound may adsorb to the filter material.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a known amount of 4-Cyano-2-hydroxyquinoline and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin, solid film on the wall of the flask.

  • Drying: Further dry the solid film under vacuum to remove any residual solvent.

  • Collection: Scrape the solid dispersion from the flask. The resulting powder can then be used for dissolution studies or in biological assays.

References

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(6), 2095-2100.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • AERU. (2022). 8-hydroxyquinoline. University of Hertfordshire.
  • Solano, F., et al. (2013). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Brazilian Chemical Society, 24(11), 1745-1763.
  • ResearchGate.
  • Lund University Publications. (2007).
  • ChemicalBook. (2023). 4-Hydroxyquinoline.
  • ResearchGate. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • PubChem. 2-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • AGC Pharma Chemicals. (2023).
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline.
  • BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • ResearchGate. (2018). Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl).
  • TargetMol. 4-Hydroxyquinoline | Antibacterial.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Juniper Publishers. (2023). Micronization Technique for Solubility Enhancement.
  • Sinocure Chemical Group. (2023).
  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PMC. (2012). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery.
  • ResearchGate. (2015).
  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • ACD/Labs. (2012). LogP—Making Sense of the Value.
  • YouTube. (2021). Synthesis of Quinoline.
  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Brieflands. (2021).
  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ResearchGate. (2016).
  • Google Patents. (1951).
  • Excellence in Particle Size Reduction and Drying. (2023).
  • Study.com. (2022). Hydroxyquinoline Uses, Structure & Synthesis - Lesson.
  • PMC. (2019). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge.
  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ScienceDirect. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.
  • Catalent. (2022). Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility.
  • BMG LABTECH. (2023).
  • PMC. (2024). In silico prediction of pKa values using explainable deep learning methods.
  • BOC Sciences.
  • ResearchGate. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • PMC. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.

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Technical Support Center: Interpreting Unexpected Results with 4-Cyano-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-Cyano-2-hydroxyquinoline and related heterocyclic compounds. As researchers and drug development professionals, you are often at the forefront of innovation, working with novel molecules that can present unique challenges. This guide is designed to move beyond simple protocols and provide in-depth, mechanistically-driven troubleshooting advice for the unexpected results that can arise during your experiments. My goal is to equip you with the foundational knowledge and practical workflows to diagnose issues, validate your results, and confidently move your research forward.

While specific data on 4-Cyano-2-hydroxyquinoline is limited, its core structure—a quinoline scaffold with a cyano and a hydroxyl group—provides a strong basis for predicting its behavior and troubleshooting common issues based on well-understood chemical principles.

Part 1: Frequently Asked Questions - First Principles

This section addresses the fundamental chemical properties of 4-Cyano-2-hydroxyquinoline that are critical for experimental design and interpretation. Understanding these principles can help prevent many "unexpected" results from the outset.

Q1: What is the most likely structure of 4-Cyano-2-hydroxyquinoline in solution? Is it really a hydroxyl-quinoline?

Answer: This is a crucial first question. The name "2-hydroxyquinoline" is misleading. Due to a fundamental chemical principle called keto-enol tautomerism, the molecule overwhelmingly exists in its keto form, known as 4-Cyano-2-quinolinone .[1][2][3] The equilibrium heavily favors the keto (lactam) form because the cyclic amide structure is more thermodynamically stable.[1]

This is not just a minor structural note; it has profound implications for your experiments:

  • Hydrogen Bonding: The keto form has a hydrogen bond donor (N-H) and acceptor (C=O), leading to different intermolecular interactions than the enol form.

  • Fluorescence: The keto and enol tautomers will have distinct photophysical properties. The fluorescence you observe (or don't) is likely from the quinolinone form.[1][3]

A simplified representation of the Keto-Enol tautomerism. The Keto form is heavily favored.

Q2: How will pH affect my experiments with this compound?

Answer: The pH of your buffer system is one of the most critical variables. The 2-hydroxyquinoline scaffold is known to have pH-dependent fluorescence.[4] The protonation state of the molecule can significantly alter its electronic structure and, therefore, its absorbance and emission spectra.

  • Acidic Conditions (pH < 7): In acidic solutions, the quinoline nitrogen can become protonated. This will likely alter the fluorescence properties.

  • Alkaline Conditions (pH > 8): In basic solutions, the N-H proton of the more stable keto tautomer can be removed, forming an anion. This deprotonation often leads to significant shifts in fluorescence.[5][6]

Expert Insight: Do not assume your compound's properties are stable across different buffers. A preliminary pH titration experiment is essential to establish a stable working range for your specific assay.

Q3: I'm having trouble dissolving the compound. What are the best practices?

Answer: Aromatic, planar molecules like quinolines, especially those with cyano groups, can have poor aqueous solubility due to intermolecular π-stacking.[7]

Initial Solubility Testing Protocol:

  • Start with an organic solvent: Use a stock solution in DMSO or DMF.

  • Serial Dilution: When preparing working solutions, dilute the stock into your aqueous buffer. Add the stock solution to the buffer with vigorous vortexing to avoid precipitation.

  • Avoid High Concentrations: Do not exceed a final DMSO concentration of 1% in your assay, as it can affect biological systems. If solubility is still an issue, you may need to consider formulation strategies, but this should be approached with caution as additives can interfere with assays.

SolventPolaritySuitability for StockNotes
DMSOHighExcellentStandard for initial solubilization.
DMFHighGoodAlternative to DMSO.
EthanolMediumFairMay be useful for some applications.
PBS/Aqueous BufferHighPoorExpect low solubility.

Part 2: Troubleshooting Guides for Unexpected Results

This section provides structured, question-and-answer guides for specific experimental problems.

Problem 1: Weak or No Fluorescence Signal

Q: I've dissolved my 4-Cyano-2-hydroxyquinoline, but I'm not detecting any fluorescence. What's going wrong?

A: This is a common issue with fluorescent probes. The cause can range from fundamental chemical properties to incorrect instrument settings. Let's break it down systematically.

Potential Cause 1: Intrinsic Properties & Environment The molecular environment can quench fluorescence. The 2-hydroxyquinoline core is known to be sensitive to its surroundings.

  • pH Quenching: As discussed, the compound's fluorescence is likely pH-dependent.[4] Your buffer's pH might be in a range where the molecule is non-emissive.

  • Solvent Effects: The polarity of the solvent can influence fluorescence quantum yield.

  • Aggregation: At higher concentrations, planar aromatic molecules can aggregate, leading to self-quenching.

Troubleshooting Workflow:

No_Fluorescence cluster_chemistry Chemical & Environmental Checks cluster_instrument Instrumental Checks start No / Weak Signal ph_check Run pH Titration (pH 4-10) Measure Abs & Fluor start->ph_check Is fluorescence pH-dependent? conc_check Test Serial Dilutions (e.g., 100µM to 100nM) start->conc_check Is it concentration-dependent? scan_check Run Full Excitation/ Emission Scan start->scan_check Are you using the correct λ? ph_check->conc_check solvent_check Test in Different Solvents (e.g., Toluene, Acetonitrile, Buffer) conc_check->solvent_check end_solution Identify Optimal pH, Concentration, and Instrument Settings solvent_check->end_solution settings_check Increase Gain/Exposure Check Light Source & Filters scan_check->settings_check settings_check->end_solution

Systematic workflow for diagnosing a lack of fluorescence signal.

Experimental Protocol: pH-Dependent Spectral Analysis

  • Prepare a series of buffers ranging from pH 4 to 10 (e.g., citrate, phosphate, borate).

  • Add a constant, low concentration of 4-Cyano-2-hydroxyquinoline to each buffer.

  • For each sample, measure the full absorbance spectrum (e.g., 250-450 nm) to find the absorbance maximum (λ_max).

  • Excite each sample at its λ_max and measure the fluorescence emission spectrum.

  • Plot fluorescence intensity vs. pH to identify the optimal pH range.

Problem 2: Signal Decreases Over Time

Q: My fluorescence signal is strong initially but fades during the experiment. Why is this happening?

A: A time-dependent decrease in signal is a classic sign of photobleaching or chemical instability.

Potential Cause 1: Photobleaching Photobleaching is the irreversible photochemical destruction of a fluorophore.[8] Quinoline derivatives can be susceptible to this, especially under high-intensity light sources or prolonged exposure.[8]

Potential Cause 2: Chemical Instability The compound may be reacting with components in your assay medium. The cyano group, while generally stable, can undergo hydrolysis under certain conditions, and the quinoline ring itself can be susceptible to oxidative damage.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Lower the power of your light source (e.g., laser, lamp) to the minimum required for a good signal-to-noise ratio.

  • Limit Exposure Time: Use shorter exposure times during imaging and minimize the sample's overall exposure to light. Store samples in the dark.[9]

  • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent.

  • Control Experiment: Incubate the compound in your complete assay buffer in the dark at the experimental temperature. Measure the fluorescence at different time points. If the signal decreases, it points to chemical instability rather than photobleaching.

ICH Photostability Testing Standards: For rigorous testing, regulatory guidelines like ICH Q1B outline specific conditions for photostability studies, including exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[10][11]

Problem 3: High Background or Non-Specific Signal in Biological Assays

Q: I'm using 4-Cyano-2-hydroxyquinoline in a cell-based assay, and I'm seeing high background fluorescence or results that don't make sense. Could the compound be interfering with the assay?

A: Absolutely. Small fluorescent molecules can be notorious for assay interference. This is a critical area to investigate, as it can lead to false-positive results.

Potential Cause 1: Compound Aggregation As mentioned, poor solubility can lead to the formation of small aggregates. These aggregates can non-specifically bind to proteins or cell membranes, causing localized high signal.

Potential Cause 2: Pan-Assay Interference Compounds (PAINS) Certain chemical structures are known to interfere with a wide range of assays. While 4-Cyano-2-hydroxyquinoline is not a classic PAIN, related structures like fused tetrahydroquinolines have been identified as problematic, often due to the reactivity of the parent compound or its degradation byproducts.[12][13]

Potential Cause 3: Intrinsic Fluorescence of Assay Components Ensure that no other component of your media or buffer is contributing to the background fluorescence at the excitation and emission wavelengths you are using.

Diagnostic Workflow:

Assay_Interference cluster_controls Essential Control Experiments start High Background/ Unexpected Activity no_cells Assay Buffer + Compound (No Cells/Protein) start->no_cells Is the compound itself fluorescent in the buffer? no_compound Assay Buffer + Cells (No Compound) start->no_compound Is there autofluorescence? detergent Add 0.01% Triton X-100 to Assay Buffer + Compound start->detergent Does detergent abolish the signal? (Tests for aggregation) no_cells->no_compound no_compound->detergent end_conclusion Interpret Results to Pinpoint Source of Interference detergent->end_conclusion

Workflow to diagnose sources of assay interference.

Experimental Protocol: Detergent Test for Aggregation

  • Prepare your compound in the final assay buffer at the working concentration.

  • Measure the fluorescence signal.

  • Add a small amount of a non-ionic detergent (e.g., Triton X-100 to a final concentration of 0.01%).

  • Re-measure the signal.

  • Interpretation: If the signal significantly decreases or is eliminated, it strongly suggests that the compound was forming aggregates that are dispersed by the detergent.

References

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Retrieved from [Link]

  • Wolf, B. E., & Glick, M. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zarrintaj, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Cyano-Hydroxyquinoline Fluorescent Probes and Their Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of a representative cyano-hydroxyquinoline fluorescent probe with commonly used fluorescent dyes. Due to the limited availability of published photophysical data for 4-Cyano-2-hydroxyquinoline in readily accessible scientific literature, this guide will utilize 3,4-dicyano-6-methoxyquinolin-2-one as a representative analogue. This allows for a data-driven comparison while acknowledging the need for further research on the specific properties of 4-Cyano-2-hydroxyquinoline.

Our focus is to provide researchers, scientists, and drug development professionals with a clear, objective analysis of the performance characteristics of this class of compounds against established fluorescent probes, supported by experimental context and data.

Introduction to Cyano-Hydroxyquinolines as Fluorescent Probes

Quinolone structures are a significant class of N-hetero-aromatic compounds, recognized for their prevalence in bioactive molecules and their inherent fluorescent properties. The fusion of a pyridine ring with an aromatic system creates a scaffold that is amenable to chemical modifications, allowing for the fine-tuning of its photophysical characteristics. The introduction of substituent groups, such as cyano (-CN) and hydroxyl (-OH) moieties, can significantly influence the electron distribution within the molecule, impacting its absorption and emission spectra, quantum yield, and Stokes shift.

The cyano group, being an electron-withdrawing group, can enhance the intramolecular charge transfer (ICT) character of the excited state, which often leads to a larger Stokes shift. The hydroxyl group, a potential proton donor, can be involved in excited-state intramolecular proton transfer (ESIPT), another mechanism that can lead to a large separation between excitation and emission wavelengths. These properties make cyano-hydroxyquinoline derivatives promising candidates for various fluorescence-based applications, including cellular imaging and sensing.

Comparative Analysis of Fluorescent Probes

To provide a comprehensive comparison, we will evaluate the photophysical properties of our representative cyano-hydroxyquinoline, 3,4-dicyano-6-methoxyquinolin-2-one, against three widely used fluorescent probes: Quinine, DAPI, and Hoechst 33342.

Feature3,4-dicyano-6-methoxyquinolin-2-oneQuinineDAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)
Excitation Max (λex) ~440-470 nm[1]~350 nm~358 nm~350 nm
Emission Max (λem) ~530-560 nm[1]~450 nm~461 nm~461 nm
Stokes Shift ~100 nm[1]~100 nm~103 nm~111 nm
Quantum Yield (Φ) ~0.10[1]~0.58 (in 0.1 M H2SO4)High (but variable)High (but variable)
Molar Extinction Coefficient (ε) Not readily available~11,500 M⁻¹cm⁻¹ at 348 nm~20,000 M⁻¹cm⁻¹ at 358 nm~42,000 M⁻¹cm⁻¹ at 350 nm
Key Applications Potential for cellular imagingFluorescence standard, pH sensingNuclear counterstain, DNA visualizationNuclear counterstain, cell cycle studies
Advantages Large Stokes shiftHigh and stable quantum yield in acidHigh specificity for A-T rich regions of DNACell-permeant, suitable for live-cell imaging
Limitations Low quantum yield in reported solvent[1]Environmentally sensitive fluorescenceNot ideal for RNA staining, lower fluorescence in unbound stateCan be toxic at higher concentrations

In-Depth Discussion of Comparative Performance

3,4-dicyano-6-methoxyquinolin-2-one exhibits a remarkably large Stokes shift of approximately 100 nm, which is a significant advantage in fluorescence imaging as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios.[1] However, its reported quantum yield of around 10% is relatively low compared to established probes like Quinine.[1] This suggests that while the compound has potential, further structural modifications may be necessary to enhance its brightness for demanding imaging applications. The excitation and emission in the visible range are advantageous for use with common light sources and detectors in fluorescence microscopy.

Quinine , often used as a fluorescence quantum yield standard, possesses a high quantum yield in acidic solutions. Its fluorescence is, however, highly sensitive to the local environment, including pH and solvent polarity, which can be a limitation for quantitative measurements in complex biological systems but an advantage for sensing applications.

DAPI and Hoechst 33342 are well-established nuclear counterstains that exhibit a significant increase in fluorescence upon binding to the minor groove of double-stranded DNA, particularly in A-T rich regions. This specificity makes them excellent tools for visualizing cell nuclei. Their Stokes shifts are comparable to that of the representative cyano-hydroxyquinoline. Hoechst 33342 has the added advantage of being cell-permeant, allowing for the staining of live cells.

Experimental Design and Methodologies

To empirically compare the performance of a novel fluorescent probe like a cyano-hydroxyquinoline derivative against established standards, a series of well-defined experiments are necessary.

Workflow for Characterizing a Novel Fluorescent Probe

G cluster_synthesis Probe Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application & Performance Testing synthesis Synthesis of Cyano-Hydroxyquinoline Derivative purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorption Measure UV-Vis Absorption Spectrum characterization->absorption emission Measure Fluorescence Emission Spectrum absorption->emission qy_measurement Determine Quantum Yield (Relative to a Standard) emission->qy_measurement stokes_shift Calculate Stokes Shift emission->stokes_shift cell_staining Cell Staining Protocol qy_measurement->cell_staining microscopy Fluorescence Microscopy Imaging cell_staining->microscopy cytotoxicity Cytotoxicity Assay cell_staining->cytotoxicity photostability Photostability Assay microscopy->photostability G probe DAPI or Hoechst 33342 (Cell Permeable for Hoechst) cell_membrane Cell Membrane probe->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm nuclear_membrane Nuclear Membrane cytoplasm->nuclear_membrane nucleus Nucleus nuclear_membrane->nucleus dna dsDNA (A-T Rich Minor Groove) nucleus->dna Binding fluorescence Enhanced Blue Fluorescence dna->fluorescence Excitation

Caption: Mechanism of nuclear staining by DAPI and Hoechst fluorescent probes.

Conclusion

Cyano-hydroxyquinoline derivatives, represented here by 3,4-dicyano-6-methoxyquinolin-2-one, are a promising class of fluorescent probes characterized by a significant Stokes shift. This property is highly desirable for minimizing spectral overlap in fluorescence imaging. However, the relatively low quantum yield of the representative compound highlights an area for future optimization through synthetic chemistry.

In comparison, established probes like Quinine, DAPI, and Hoechst 33342 offer high brightness and well-defined applications. Quinine serves as an excellent standard but is sensitive to environmental factors. DAPI and Hoechst 33342 are indispensable tools for nuclear staining due to their high specificity for DNA.

The choice of a fluorescent probe ultimately depends on the specific experimental requirements. For applications where a large Stokes shift is paramount to reduce background fluorescence, cyano-hydroxyquinoline derivatives warrant further investigation and development. For routine nuclear visualization and as fluorescence standards, DAPI, Hoechst 33342, and Quinine remain the probes of choice.

References

  • Sciforum. 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Available from: [Link].

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link].

  • Wikipedia. DAPI. Available from: [Link].

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A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the 4-aminoquinoline scaffold stands as a cornerstone, historically celebrated for its profound antimalarial activity.[1] However, its therapeutic potential extends far beyond infectious diseases, with a growing body of evidence highlighting its promise in oncology.[2] The ability of these compounds to accumulate in acidic organelles like lysosomes renders them potent agents for disrupting cellular homeostasis, a key vulnerability in cancer cells.[3] This guide provides a comparative analysis of the cytotoxic profiles of several 4-aminoquinoline derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy.

The Rationale for Comparison: Beyond Chloroquine

Chloroquine (CQ), the archetypal 4-aminoquinoline, has long been the subject of research into its anticancer properties.[4] However, its clinical utility can be hampered by toxicity and the emergence of resistance.[5] This has spurred the development of a diverse array of derivatives, each with unique structural modifications designed to enhance potency and selectivity while minimizing adverse effects. This guide will focus on a selection of these derivatives, comparing their cytotoxic effects against various cancer cell lines and elucidating the structural features that govern their activity.

Understanding the Mechanism: A Multifaceted Attack

The cytotoxic effects of 4-aminoquinoline derivatives are not attributed to a single mode of action but rather a combination of cellular disruptions. A primary mechanism involves their accumulation in lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately triggering apoptosis.[3] Additionally, in the context of malaria, their ability to inhibit hemozoin formation is a key mechanism of parasite killing.[1] This interference with heme detoxification is also being explored for its potential in cancer therapy.

Comparative Cytotoxicity: A Data-Driven Analysis

The following table summarizes the cytotoxic activity of selected 4-aminoquinoline derivatives against various human cancer cell lines. The data, presented as GI50 (concentration for 50% of maximal inhibition of cell proliferation) or CC50 (concentration causing 50% cytotoxicity) values, are compiled from peer-reviewed studies. A lower value indicates higher cytotoxic potency.

Compound/DerivativeCell LineAssayGI50 / CC50 (µM)Reference
Chloroquine (CQ) MDA-MB-468Not Specified24.36[6]
MCF-7Not Specified20.72[6]
Hydroxychloroquine (HCQ) MultipleDynamic ImagingGenerally less toxic than CQ[7][8][9]
Amodiaquine (AQ) P. falciparum (CQ-resistant)Not SpecifiedPotent (low nanomolar)[5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468Not Specified8.73[6][10]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7Not SpecifiedMore potent than CQ[10]
MAQ HepG2MTT AssayLess toxic than BAQ[11]
BAQ HepG2MTT AssayMore toxic than MAQ[11]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline 60 cancer cell linesNot SpecifiedMean GI50 of 3.89[12]

Experimental Corner: Methodologies for Assessing Cytotoxicity

The reliable evaluation of cytotoxicity is paramount in drug discovery.[13][14] Several in vitro assays are routinely employed, each with its own underlying principles.[15][16]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17] It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the 4-aminoquinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or CC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with 4-Aminoquinoline Derivatives A->B 24h Adhesion C Add MTT Reagent B->C Incubation Period D Incubate (Formazan Formation) C->D 2-4h E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate Cell Viability & GI50/CC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The neutral red uptake assay is another colorimetric method that evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Protocol for Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the test compounds.

  • Dye Incubation: After the treatment period, replace the medium with a medium containing neutral red and incubate for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of about 540 nm.

  • Data Analysis: Determine the percentage of viable cells compared to the untreated control and calculate the GI50 or CC50.

Mechanistic Insights: The Lysosomotropic Effect

The accumulation of 4-aminoquinoline derivatives in lysosomes is a key determinant of their cytotoxicity. This process is driven by the basic nature of these compounds, which become protonated and trapped within the acidic environment of the lysosome.

Lysosome_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) B Protonated & Trapped 4-AQ C Lysosomal Membrane Permeabilization B->C D Release of Cathepsins C->D A 4-Aminoquinoline Derivative (4-AQ) A->B Enters Lysosome E Apoptosis D->E

Caption: Proposed mechanism of 4-aminoquinoline cytotoxicity.

Conclusion and Future Directions

The 4-aminoquinoline scaffold continues to be a fertile ground for the development of novel therapeutic agents. The comparative data presented in this guide underscore the significant impact of structural modifications on cytotoxic potency and selectivity. While in vitro assays provide a crucial initial screening platform, further investigations, including in vivo studies and detailed mechanistic analyses, are essential to fully realize the clinical potential of these promising compounds. The ongoing exploration of new derivatives holds the promise of delivering more effective and less toxic treatment options for a range of diseases, particularly cancer.

References

  • Bartel, K. et al. (2019). 4-Aminoquinoline has shown a high versatility for accumulating into the lysosome, vacuoles, and mitochondria. Anticancer Drugs, 30(1), 1-13.
  • Biagini, G. A. et al. (2003). The 4-aminoquinoline antimalarial chloroquine is a potent inhibitor of the mitochondrial respiratory chain. British Journal of Pharmacology, 139(4), 737-746.
  • Charris, J. et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(1), 213-220.
  • Rajapakse, C. S. K. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • Kaur, K. et al. (2010). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Current Pharmaceutical Design, 16(11), 1255-1277.
  • Riss, T. L. et al. (2004). Cell Viability Assays. Assay Guidance Manual.
  • Liu, J. et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 564998.
  • de Souza, N. B. et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Liu, J. et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model.
  • Charris, J. et al. (2007).
  • Kosheeka. (2025).
  • Al-Ostoot, F. H. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Liu, J. et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Hsieh, M. C. et al. (2004). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of Medicinal Chemistry, 47(16), 4094-4100.
  • Solomon, V. R. & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European Journal of Pharmacology, 625(1-3), 220-233.

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A Senior Application Scientist's Guide to Cross-Validation of BCRP Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, understanding a compound's interaction with efflux transporters is non-negotiable. The Breast Cancer Resistance Protein (BCRP, or ABCG2) is a critical ATP-binding cassette (ABC) transporter that governs the absorption, distribution, and elimination of numerous drugs.[1][2] Its inhibition can lead to significant drug-drug interactions (DDIs), altering a drug's safety and efficacy profile.[1][3] Consequently, regulatory bodies like the FDA and EMA mandate the evaluation of investigational drugs as potential BCRP inhibitors.[3][4]

While the initial user query mentioned a "4-Cyano-2-hydroxyquinoline assay," this term does not correspond to a standard methodology. It is highly probable that the query refers to the broader, critical task of evaluating BCRP inhibition, often performed using fluorescent probes which can be derivatives of quinoline-like structures. This guide, therefore, provides an in-depth comparison of the principal methods used to assess BCRP inhibition and outlines a robust framework for cross-validating the results to ensure data integrity.

At the core of a trustworthy drug development program is the validation of its screening results. No single assay is perfect; each has inherent strengths and weaknesses. Cross-validation—the practice of confirming results with an orthogonal method—is the bedrock of confidence in your data. It ensures that an observed inhibitory effect is genuine and not an artifact of a specific assay platform. This guide will compare three widely-used orthogonal methods:

  • Cell-Based Fluorescent Probe Assays: High-throughput methods that measure inhibitor-induced accumulation of a fluorescent BCRP substrate.

  • Vesicular Transport Assays: A direct, mechanistic "gold standard" using isolated membrane vesicles overexpressing BCRP.

  • LC-MS/MS-Based Efflux Assays: A highly specific method quantifying the transport of a non-fluorescent probe substrate via mass spectrometry.

Comparative Analysis of BCRP Inhibition Assay Platforms

The choice of an assay platform is a critical decision driven by a balance of throughput, biological relevance, and potential for artifacts. Each method offers a different lens through which to view BCRP inhibition.

FeatureCell-Based Fluorescent AssayVesicular Transport AssayLC-MS/MS-Based Efflux Assay
Principle Measures accumulation of a fluorescent probe (e.g., Hoechst 33342, Pheophorbide A) inside cells when BCRP is inhibited.[5][6]Measures ATP-dependent uptake of a probe substrate (often radiolabeled, e.g., [³H]-Estrone-3-sulfate) into inside-out membrane vesicles.[7][8] Inhibition reduces uptake.Directly quantifies the transport of a specific probe substrate (e.g., Prazosin) across a cell monolayer using mass spectrometry.[9][10]
Throughput HighMedium to HighMedium
Biological System Intact, polarized cell monolayers (e.g., MDCKII-BCRP, Caco-2).[9][11]Isolated inside-out membrane vesicles from cells overexpressing BCRP.[7][11]Polarized cell monolayers (e.g., Caco-2, MDCKII-BCRP).[3][9]
Key Advantage Rapid, cost-effective, and suitable for large-scale screening.Direct measurement of transporter activity without confounding factors like cell permeability or metabolism.[7] Allows for straightforward kinetic determinations.[7][11]High specificity and sensitivity; eliminates interference from fluorescent or colored compounds. Can use clinically relevant substrates.
Key Limitation Prone to artifacts from fluorescent test compounds. Results can be confounded by compound cytotoxicity or effects on general cell health.Not suitable for highly permeable compounds, which can leak out of vesicles.[7][11] Transporter activity can vary between vesicle batches.[11]Lower throughput than fluorescent assays. Requires specialized and expensive LC-MS/MS equipment.
Endpoint Fluorescence IntensityScintillation Counting (radiolabeled probes) or LC-MS/MS.[9]Mass Spectrometry Peak Area.[12]

The Causality of Cross-Validation: A Workflow for Trustworthy Data

Relying on a single assay can be misleading. A compound might appear as an inhibitor in a fluorescent assay simply because its own fluorescence interferes with the reading. Conversely, a potent inhibitor might be missed in a cell-based assay if it has poor membrane permeability and cannot reach the transporter's binding site.[3] Cross-validation using a mechanistically different assay, like the vesicular transport method, mitigates these risks.

The following workflow provides a self-validating system to generate high-confidence BCRP inhibition data.

BCRP_Cross_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: Data Analysis & Decision A Test Compound Library B High-Throughput Cell-Based Fluorescent Assay (e.g., Hoechst 33342 Accumulation) A->B Screen C Preliminary 'Hits' (Potential Inhibitors) B->C Identify D Vesicular Transport Assay ([³H]-Estrone-3-sulfate Uptake) C->D Confirm E LC-MS/MS-Based Assay (Prazosin Efflux) C->E Confirm (Alternative) F Calculate IC50 Values from all assays D->F E->F G Compare IC50 Correlation F->G Analyze H Confident BCRP Inhibitor Profile G->H Good Correlation I Investigate Discrepancies (e.g., Permeability, Artifacts) G->I Poor Correlation

Caption: Cross-validation workflow for BCRP inhibitor identification.

This structured approach ensures that preliminary hits from a high-throughput screen are rigorously tested by a more direct and mechanistically distinct method. A strong correlation in IC50 values between the primary screen and the orthogonal assay provides high confidence in the result.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system, including both negative and positive controls. The following are detailed, field-proven methodologies.

Protocol 1: Cell-Based Fluorescent BCRP Inhibition Assay (Hoechst 33342)

This assay measures the inhibition of BCRP-mediated efflux of the fluorescent dye Hoechst 33342.[5][13] When BCRP is active, it pumps the dye out of the cells, resulting in low intracellular fluorescence. In the presence of an inhibitor, the dye is retained, and fluorescence increases.

Materials:

  • MDCKII cells stably transfected with human BCRP (MDCKII-BCRP)

  • Parental MDCKII cells (Negative Control)

  • 96-well black, clear-bottom tissue culture plates

  • Hoechst 33342 (probe substrate)[14]

  • Ko143 (a potent and specific BCRP inhibitor, Positive Control)[15]

  • Test compounds

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCKII-BCRP and parental MDCKII cells into a 96-well plate at a density to achieve a confluent monolayer within 48-72 hours.

  • Compound Preparation: Prepare a dilution series of test compounds and the positive control (Ko143) in HBSS. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

  • Pre-incubation: Aspirate the culture medium from the wells and wash the cell monolayer once with HBSS. Add the test compound dilutions to the MDCKII-BCRP wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Hoechst 33342 to all wells (including parental cells) to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells three times with ice-cold HBSS to remove extracellular dye. Add fresh HBSS to each well and immediately read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the parental cells (which lack BCRP-mediated efflux).

    • Normalize the data: Set the fluorescence in the vehicle-treated wells as 0% inhibition and the fluorescence in the high-concentration Ko143-treated wells as 100% inhibition.

    • Plot the percent inhibition against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Vesicular Transport BCRP Inhibition Assay

This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles, providing a clean system free of cellular complexities.[7][11]

Materials:

  • Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BCRP.[3][8]

  • Control vesicles from non-transfected cells.

  • [³H]-Estrone-3-sulfate (radiolabeled probe substrate).[3]

  • ATP and AMP (Adenosine monophosphate, as a negative control for ATP-dependent transport).[8][9]

  • Test compounds and a known inhibitor (e.g., Ko143).

  • Vesicle transport buffer (e.g., Tris-Sucrose buffer, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of test compounds, [³H]-Estrone-3-sulfate, ATP, and AMP in vesicle transport buffer.

  • Incubation Mix: On a 96-well plate, combine the BCRP vesicles, test compound dilutions, and the radiolabeled substrate. Pre-incubate for 5-10 minutes at 37°C.[12]

  • Initiate Transport: Start the transport reaction by adding ATP solution to the wells. To parallel control wells, add AMP solution to determine non-ATP-dependent (passive) substrate association with the vesicles.[9]

  • Incubation: Incubate the reaction for a short, defined period within the linear transport range (typically 1-5 minutes) at 37°C.[12]

  • Stop Reaction & Filtration: Stop the reaction by adding a large volume of ice-cold wash buffer.[12] Immediately transfer the contents of the wells to a pre-wetted filter plate and apply a vacuum to trap the vesicles on the filter membrane.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.[16]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific, ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells.

    • Normalize the data: The ATP-dependent transport in the vehicle control represents 0% inhibition, and the transport in the presence of a saturating concentration of a known inhibitor represents 100% inhibition.

    • Determine IC50 values by plotting percent inhibition versus compound concentration.

Conclusion

The identification of BCRP inhibitors is a critical step in modern drug development, mandated by regulatory agencies to prevent harmful drug-drug interactions.[3] While high-throughput assays using fluorescent probes like Hoechst 33342 are invaluable for primary screening, their results must be treated with caution due to the potential for artifacts. Trustworthiness is achieved through a rigorous cross-validation strategy, confirming initial findings with a mechanistically orthogonal method such as the vesicular transport assay. This dual-assay approach provides a self-validating system that ensures the scientific integrity of your data, enabling confident decision-making as you advance your drug candidates.

References

  • XenoTech. (2018). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. Available at: [Link]

  • protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Available at: [Link]

  • Creative Bioarray. P-gp & BCRP Inhibition Assay. Available at: [Link]

  • Evotec (formerly Cyprotex). BCRP Inhibition. Available at: [Link]

  • BioIVT. BCRP Transporter Assay. Available at: [Link]

  • Brower, et al. (2013). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes (Webinar Slides referencing Clin Pharmacol Ther 2013). Available at: [Link]

  • Creative Bioarray. BCRP Inhibition Assay. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • Diwan M Abdulhameed, M., Dey, S., Xu, Z., & Wallqvist, A. (2025). MONSTROUS: a web-based chemical-transporter interaction profiler. ResearchGate. Available at: [Link]

  • Goodell, M. A., & Rosenzweig, M. (2000). High-throughput microtiter assay for Hoechst 33342 dye uptake. PubMed. Available at: [Link]

  • Zhang, S., et al. (2013). Identification of novel dietary phytochemicals inhibiting the efflux transporter breast cancer resistance protein (BCRP/ABCG2). PubMed. Available at: [Link]

  • Jonker, J. W., et al. (2005). The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. PNAS. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.